molecular formula C5H10ClN3S B612082 Kevetrin hydrochloride CAS No. 66592-89-0

Kevetrin hydrochloride

Numéro de catalogue: B612082
Numéro CAS: 66592-89-0
Poids moléculaire: 179.67 g/mol
Clé InChI: NCXJZJFDQMKRKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Kevetrin is an activator of p53.1,2 It increases levels of activated p53 and expression of p21 in A549 cells and decreases expression of the transcription factor E2F1 in a variety of cell lines. Kevetrin decreases cell viability in a panel of cancer cell lines with a mean IC50 value of 0.49 μM. It reduces tumor growth in MDA-MB-231, HT-29, PC3, HCT15, A549, NCI-H1975, CRL-1619, LNCaP, MIA PaCa, and SCC-5 mouse xenograft models when administered at a dose of 200 mg/kg.>Kevetrin ( thioureidobutyronitrile), is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells. ).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66592-89-0
Record name 4-Isothioureidobutyronitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ISOTHIOUREIDOBUTYRONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6L2371DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Kevetrin Hydrochloride: A Technical Guide to its p53-Independent Mechanism of Action in Mutant p53 Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the molecular mechanisms of Kevetrin hydrochloride in cancer cells harboring mutations in the TP53 gene. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis.[1] In a majority of human cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene itself.[1] These mutations can result in a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities.[1] this compound (formerly known as thioureidobutyronitrile) is a small molecule that has demonstrated anti-cancer activity in both p53 wild-type and p53-mutant tumor models.[1][2] While its action in wild-type p53 cells involves the activation and stabilization of p53, its efficacy in p53-mutant cells points to a distinct, p53-independent mechanism of action.[3] This guide elucidates the core pathways through which Kevetrin exerts its therapeutic effects in the context of mutated p53.

Core Mechanism of Action in p53-Mutant Cells

Kevetrin's anti-tumor activity in p53-mutant cells is not reliant on the canonical p53 signaling pathway. Instead, it engages several alternative pathways that culminate in cell cycle arrest and apoptosis.[1][4] Studies in p53-mutant acute myeloid leukemia (AML) and ovarian cancer cell lines have highlighted a multi-faceted mechanism.[1][4]

p53-Independent Upregulation of p21

A key event in Kevetrin's action in p53-mutant cells is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3] This effect has been observed in both TP53-mutant ovarian cancer cell lines and AML cell lines.[3][4] In a Phase I clinical trial, a significant number of patients (48%) showed at least a 10% increase in p21 expression in peripheral blood following Kevetrin treatment.[1][3] This induction of p21 contributes to cell cycle arrest, thereby inhibiting proliferation.

Modulation of the Rb-E2F Pathway

Kevetrin has been shown to impact the Retinoblastoma (Rb)-E2F tumor suppressor pathway. Specifically, it downregulates the transcription factor E2F1 and its target genes.[1][3] The Rb-E2F pathway is a critical regulator of the cell cycle, and its disruption by Kevetrin further contributes to the inhibition of cell proliferation in both p53-mutant and wild-type models.[3]

Induction of Apoptosis

Kevetrin triggers apoptosis in p53-mutant cells through the modulation of key apoptotic proteins. This includes the forced expression of the pro-apoptotic protein BID and a decrease in the levels of the anti-apoptotic protein MCL1.[1][3] The induction of apoptosis is a crucial component of its anti-cancer efficacy and has been confirmed by the cleavage of PARP and caspase-3.[4]

Hypothesized Role of HDAC6 Downregulation

It has been proposed that Kevetrin may induce the downregulation of histone deacetylase 6 (HDAC6).[1][3] This action is thought to negatively affect the HDAC6-Hsp90 chaperone axis, which is responsible for stabilizing mutant p53 protein.[3] By disrupting this complex, Kevetrin may lead to the degradation of the oncogenic mutant p53 protein, a mechanism that has been observed in OVCAR-3 ovarian cancer cells.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on p53-mutant cancer cell lines as reported in the scientific literature. The data is primarily derived from studies on the p53-mutant AML cell lines KASUMI-1 and NOMO-1.[1]

Table 1: Effect of Continuous Kevetrin Treatment on Cell Viability in p53-Mutant AML Cell Lines

Cell Line (p53 Status)Treatment DurationKevetrin Concentration (µM)% Viable Cells (Mean ± SD)
KASUMI-1 (Mutant)48 h8555.40 ± 3.40
17038.80 ± 2.90
34020.30 ± 4.57
NOMO-1 (Mutant)48 h8569.80 ± 2.40
17052.80 ± 4.20
34039.07 ± 2.63

Data extracted from Napolitano et al., 2020.[1]

Table 2: Induction of Apoptosis by Kevetrin in p53-Mutant AML Cell Lines (48h Treatment)

Cell Line (p53 Status)Kevetrin Concentration (µM)% Annexin V Positive Cells (Mean ± SD)
KASUMI-1 (Mutant)Control13.18 ± 0.80
8530.50 ± 2.50 (approx.)
17055.60 ± 3.80 (approx.)
34079.70 ± 4.57
NOMO-1 (Mutant)Control22.90 ± 4.63
34060.93 ± 2.63

*Approximate values interpolated from graphical data in Napolitano et al., 2020.[1][5]

Table 3: Effect of Kevetrin on Cell Cycle Distribution in p53-Mutant AML Cell Lines (48h Treatment)

Cell Line (p53 Status)Kevetrin Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
KASUMI-1 (Mutant)340No significant alterationNo significant alterationNo significant alteration
NOMO-1 (Mutant)340Significant accumulationSignificant decreaseNo significant alteration

Qualitative summary from Napolitano et al., 2020.[1][5]

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and experimental procedures.

Kevetrin_Mechanism_p53_Mutant Kevetrin Mechanism in p53-Mutant Cells cluster_pathways Cellular Effects cluster_outcomes Cellular Outcomes Kevetrin Kevetrin hydrochloride HDAC6 HDAC6 Kevetrin->HDAC6 Inhibits (Hypothesized) Hsp90_mutp53 HDAC6-Hsp90- mutant p53 complex Kevetrin->Hsp90_mutp53 Disrupts Rb_E2F Rb-E2F Pathway Kevetrin->Rb_E2F Inhibits p21 p21 Upregulation Kevetrin->p21 Induces Apoptosis_Proteins Modulation of Apoptotic Proteins (BID up, MCL1 down) Kevetrin->Apoptosis_Proteins Modulates HDAC6->Hsp90_mutp53 Stabilizes mutp53_degradation Mutant p53 Degradation Hsp90_mutp53->mutp53_degradation Leads to Apoptosis Apoptosis mutp53_degradation->Apoptosis E2F1 E2F1 Downregulation Rb_E2F->E2F1 CellCycleArrest Cell Cycle Arrest E2F1->CellCycleArrest p21->CellCycleArrest Apoptosis_Proteins->Apoptosis

Caption: p53-independent signaling pathways activated by Kevetrin.

Experimental_Workflow Experimental Workflow for Assessing Kevetrin Efficacy cluster_assays Downstream Assays start p53-Mutant Cancer Cell Line (e.g., KASUMI-1) treatment Treat with Kevetrin (Various Concentrations and Timepoints) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (Trypan Blue) harvest->viability apoptosis Apoptosis Assay (Annexin V / PI Staining & Flow Cytometry) harvest->apoptosis cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) harvest->cell_cycle western Protein Expression (Western Blot for p21, cleaved PARP, etc.) harvest->western

Caption: Workflow for evaluating Kevetrin's effects on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of Kevetrin.

Cell Culture and Treatment
  • Cell Lines: p53-mutant human AML cell lines KASUMI-1 and NOMO-1 are cultured in RPMI-1640 medium supplemented with 20% (KASUMI-1) or 10% (NOMO-1) fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[2]

  • Kevetrin Preparation: this compound is dissolved in an appropriate solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 85, 170, and 340 µM).[1]

  • Treatment: Cells are seeded at a specified density and treated with varying concentrations of Kevetrin or vehicle control for the desired time periods (e.g., 24 or 48 hours).[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Preparation: After treatment, harvest approximately 1-5 x 10^5 cells.[6]

  • Washing: Wash cells once with ice-cold Phosphate-Buffered Saline (PBS) and then once with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[7]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[8] Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.[7]

  • PI Staining: Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL). Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.[3]

    • Gating: Use unstained and single-stained controls to set compensation and gates.

    • Analysis: Quantify cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash cells with PBS and centrifuge at 300-400 x g for 5 minutes.[9]

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[10][11] Incubate on ice for at least 30 minutes.[10]

  • Washing: Centrifuge the fixed cells (note: a higher speed may be needed) and wash twice with PBS to remove the ethanol.[9]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[9][10]

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.[10]

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.[9] Gate on single cells to exclude doublets and aggregates. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[14]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[14][15]

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p21, anti-cleaved PARP, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Washing: Repeat the washing step as in step 8.[15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[15]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[13]

References

What is the chemical structure of Kevetrin hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Kevetrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a water-soluble, small molecule activator of the tumor suppressor protein p53, demonstrating potential as an antineoplastic agent.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in oncology and drug development. Kevetrin has been shown to be effective in both wild-type and mutated p53 cancer models, suggesting a broad therapeutic potential.[3][4]

Chemical Structure and Properties

This compound, also known as thioureidobutyronitrile hydrochloride, is characterized by the following chemical identifiers and properties.

PropertyValueSource
IUPAC Name 3-cyanopropyl carbamimidothioate hydrochloride[1]
Synonyms 4-Isothioureidobutyronitrile hydrochloride, NSC 525990[5][6]
CAS Number 66592-89-0[1][5][6]
Molecular Formula C₅H₁₀ClN₃S[1][4]
Molecular Weight 179.67 g/mol [1][6]
SMILES NC(SCCCC#N)=N.[H]Cl[1]
Appearance White solid powder[1]
Solubility PBS (pH 7.2): 10 mg/ml; DMSO: 36 mg/mL[2][5]

Mechanism of Action

Kevetrin exhibits both p53-dependent and p53-independent mechanisms of action to induce cell cycle arrest and apoptosis in cancer cells.[4][7]

p53-Dependent Pathway

In cancer cells with wild-type p53 (TP53-wt), Kevetrin activates and stabilizes the p53 protein.[4] It induces the phosphorylation of p53 at the Serine 15 residue, which leads to a reduced interaction between p53 and MDM2, its negative regulator.[7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[7] By disrupting this interaction, Kevetrin leads to the accumulation of p53.[7] The stabilized p53 then acts as a transcription factor, upregulating the expression of its target genes, including:

  • p21 (CDKN1A) : A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1][4][5][7]

  • PUMA (p53 up-regulated modulator of apoptosis) : A pro-apoptotic protein that initiates the mitochondrial pathway of apoptosis.[1][3][7]

Kevetrin can also promote a transcription-independent p53-mediated apoptosis by causing the stable monoubiquitinated form of wild-type p53 to accumulate in the cytoplasm, where it can interact with BAX or BAK proteins at the mitochondria.[7]

p53-Independent Pathway

Kevetrin has also demonstrated activity in cancer cells with mutated or deficient p53.[4] Its p53-independent effects include:

  • Rb-E2F Pathway Regulation : It can decrease the expression of the transcription factor E2F1, a key regulator of cell cycle progression.[4][5]

  • HDAC6 Downregulation : It has been hypothesized that Kevetrin downregulates histone deacetylase 6 (HDAC6), which in turn affects the HDAC6-Hsp90 chaperone axis, potentially leading to the degradation of mutated p53.[4]

Kevetrin_Signaling_Pathways cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway Kevetrin1 Kevetrin p53 p53 Kevetrin1->p53 activates / stabilizes MDM2 MDM2 Kevetrin1->MDM2 inhibits p21 p21 (CDKN1A) p53->p21 induces expression PUMA PUMA p53->PUMA induces expression MDM2->p53 degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis1 Apoptosis PUMA->Apoptosis1 Kevetrin2 Kevetrin E2F1 E2F1 Kevetrin2->E2F1 downregulates HDAC6 HDAC6 Kevetrin2->HDAC6 downregulates CellCycleProgression Cell Cycle Progression E2F1->CellCycleProgression Mutant_p53_Deg Mutant p53 Degradation HDAC6->Mutant_p53_Deg Experimental_Workflow cluster_assays 4. Downstream Assays Start Start: Cancer Cell Lines CellCulture 1. Cell Seeding (e.g., 0.5x10^6 cells/ml) Start->CellCulture Treatment 2. Kevetrin Treatment (85-340 µM for 24-72h) CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Viability Cell Viability (e.g., MTT/Annexin V) Harvest->Viability Protein Protein Analysis (Western Blot) Harvest->Protein Mito Mitochondrial Potential (JC-1 Assay) Harvest->Mito Gene Gene Expression (GSEA) Harvest->Gene Analysis 5. Data Analysis & Interpretation Viability->Analysis Protein->Analysis Mito->Analysis Gene->Analysis

References

An In-depth Technical Guide on the Core Mechanism of Kevetrin Hydrochloride in Activating p53 Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kevetrin hydrochloride is a small-molecule therapeutic agent that has demonstrated significant potential in oncology by activating the p53 tumor suppressor pathway. This document provides a comprehensive technical overview of Kevetrin's mechanism of action, focusing on its role in both wild-type and mutant p53 cancer cells. It summarizes key quantitative data from preclinical and clinical studies, offers detailed protocols for essential experimental assays, and visualizes the involved signaling pathways and workflows.

Introduction: The Role of p53 and the Therapeutic Opportunity

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair.[1] In response to cellular stress, such as DNA damage, p53 is activated to prevent the propagation of damaged cells, thus acting as a "guardian of the genome." The p53 pathway is functionally inactivated in a majority of human cancers, either through direct mutation of the TP53 gene or through overexpression of its negative regulators, such as MDM2.[1][2] Reactivating the p53 pathway is a promising strategy in cancer therapy. This compound has emerged as a significant agent in this field, with a multifaceted mechanism of action targeting the p53 pathway.[1][2]

Mechanism of Action of this compound

Kevetrin exhibits both p53-dependent and p53-independent antitumor activities across a range of solid tumors, including lung, breast, colon, and ovarian cancers, as well as in hematological malignancies like acute myeloid leukemia (AML).[1]

Activation of Wild-Type p53

In cancer cells harboring wild-type p53, Kevetrin's primary mechanism involves the stabilization and activation of the p53 protein.[1][2][3] This is achieved through several key interactions:

  • Modulation of MDM2: Kevetrin alters the E3 ubiquitin ligase processivity of MDM2, a primary negative regulator that targets p53 for proteasomal degradation.[1][2]

  • Phosphorylation of p53: Treatment with Kevetrin leads to the phosphorylation of p53 at Serine 15.[2][3] This post-translational modification reduces the interaction between p53 and MDM2, further preventing p53 degradation.[2][3]

  • Transcriptional Activation of p53 Targets: The stabilized and activated p53 translocates to the nucleus and upregulates the expression of its target genes.[1][2][3] Key among these are:

    • p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][3]

    • PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that plays a crucial role in initiating the intrinsic apoptotic cascade.[2]

The culmination of these events is cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.[1][3]

Activity in Mutant p53 Cancers

Kevetrin also demonstrates efficacy in cancer cells with mutated or deficient p53, a significant advantage for treating a broader range of tumors.[1][4] Its p53-independent mechanisms include:

  • p21 Upregulation: Kevetrin can induce the expression of p21 independently of p53, as observed in certain ovarian cancer cell lines.[4][5]

  • Degradation of Mutant p53: One proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6). This is thought to disrupt the HDAC6-Hsp90 chaperone axis, which is crucial for the stability of some mutant p53 proteins, leading to their degradation.[1][5]

  • Downregulation of E2F1: Kevetrin has been shown to downregulate the transcription factor E2F1 and its target genes, which are involved in cell cycle progression and proliferation.

G cluster_wt Wild-Type p53 Pathway cluster_mut Mutant p53 Pathway Kevetrin_wt Kevetrin MDM2 MDM2 Kevetrin_wt->MDM2 Alters E3 ligase processivity p53_wt p53 (inactive) Kevetrin_wt->p53_wt Induces Phosphorylation (Ser15) MDM2->p53_wt Degradation p53_active p53-P (Ser15) (active, stabilized) p53_wt->p53_active p21_PUMA p21, PUMA (Target Genes) p53_active->p21_PUMA Upregulates Cellular_Response_wt Cell Cycle Arrest Apoptosis p21_PUMA->Cellular_Response_wt Kevetrin_mut Kevetrin HDAC6 HDAC6 Kevetrin_mut->HDAC6 Downregulates p53_mut Mutant p53 Kevetrin_mut->p53_mut Leads to degradation p21_mut p21 Kevetrin_mut->p21_mut p53-independent upregulation E2F1 E2F1 Kevetrin_mut->E2F1 Downregulates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Hsp90->p53_mut Stabilizes p53_degraded Degraded p53 p53_mut->p53_degraded Cellular_Response_mut Cell Cycle Arrest Apoptosis p21_mut->Cellular_Response_mut E2F1->Cellular_Response_mut

Caption: Kevetrin's dual mechanism of action on p53 pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of Kevetrin.

Table 1: In Vitro Efficacy in Acute Myeloid Leukemia (AML) Cell Lines
Cell Linep53 StatusTreatment (Kevetrin)Apoptotic Cells (%)Notes
MOLM-13Wild-Type340 µM for 48h54.95 ± 5.63Compared to 12.53 ± 6.15 in control.[6]
OCI-AML3Wild-Type340 µM for 48h10.03 ± 3.79Compared to 2.60 ± 0.70 in control.[6]
KASUMI-1Mutant340 µM for 48h79.70 ± 4.57Dose-dependent response observed.[7]
NOMO-1Mutant340 µM for 48h60.93 ± 2.63Compared to 22.90 ± 4.63 in control.[6]
Table 2: In Vitro Efficacy in Ovarian Cancer Cell Lines
Cell Linep53 StatusIC50 of Kevetrin (48h)IC50 of Analog '900' (48h)Reference
OVCAR-3Mutant>100 µM0.8 µM[5]
HeyA8MutantNot specified0.7 µM[5]
OVCAR-10Not specifiedNot specified0.8 µM[5]
ES2Not specifiedNot specified0.9 µM[5]

Note: Data for Kevetrin's IC50 is limited in publicly available literature; a novel, more potent analog is presented for comparison.

Table 3: Clinical Trial Data (Phase 1 - NCT01664000)
ParameterFindingPatient PopulationReference
p21 Expression48% of patients exhibited a ≥10% increase in p21 expression in peripheral blood.Patients with advanced solid tumors.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate Kevetrin's mechanism of action.

Western Blot Analysis for p53 and p21 Expression

This protocol is for the detection and quantification of changes in p53 and p21 protein levels following Kevetrin treatment.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., A549, MOLM-13) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 85, 170, 340 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).[1][3]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

  • Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p-p53 (Ser15), anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a digital imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Caption: Western blot experimental workflow.
Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by Kevetrin.

1. Cell Preparation:

  • Treat cells with Kevetrin as described in section 4.1.

  • Harvest both adherent and floating cells.

  • Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

2. Staining:

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or DAPI.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer as soon as possible.

  • Gate on the cell population and acquire at least 10,000 events.

  • Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol assesses the effect of Kevetrin on cell cycle distribution.

1. Cell Preparation and Fixation:

  • Treat cells with Kevetrin and harvest.

  • Wash cells with PBS, then resuspend the pellet.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing.

  • Incubate at 4°C for at least 30 minutes.

2. Staining:

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubate for 15-30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer.

  • Use a linear scale for the PI signal.

  • Gate on single cells to exclude doublets and aggregates.

  • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_apoptosis Apoptosis Assay (Annexin V) cluster_cellcycle Cell Cycle Analysis (PI) A1 Cell Treatment B1 Harvest & Wash A1->B1 C1 Resuspend in Binding Buffer B1->C1 D1 Stain with Annexin V & Propidium Iodide C1->D1 E1 Flow Cytometry Analysis D1->E1 A2 Cell Treatment B2 Harvest & Fix (70% Ethanol) A2->B2 C2 Wash B2->C2 D2 Stain with PI & RNase A C2->D2 E2 Flow Cytometry Analysis D2->E2

Caption: Workflows for apoptosis and cell cycle analysis.

Conclusion

This compound represents a promising therapeutic agent with a robust, dual mechanism for activating p53-mediated tumor suppression. Its ability to function in both wild-type and mutant p53 settings addresses a significant challenge in cancer therapy. The quantitative data from preclinical and clinical studies underscore its potential to induce cell cycle arrest and apoptosis across various cancer types. The experimental protocols provided herein offer a standardized framework for researchers to further investigate and validate the efficacy of Kevetrin and similar p53-activating compounds. Continued research and clinical development are warranted to fully realize the therapeutic potential of Kevetrin in oncology.

References

The Early Discovery and Synthesis of Kevetrin Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Kevetrin hydrochloride (also known as thioureidobutyronitrile or 3-cyanopropyl carbamimidothioate hydrochloride) is a novel, small-molecule anti-cancer agent developed by Cellceutix Corporation (now Innovation Pharmaceuticals).[1][2][3] It is designed to reactivate the tumor suppressor protein p53, a critical regulator of cell growth and division that is inactivated in a majority of human cancers.[3] Kevetrin has demonstrated a unique dual mechanism, showing efficacy in preclinical models of tumors with both wild-type and mutated p53.[4][5] Early clinical trials have established its safety and tolerability, positioning it as a promising candidate for further development, particularly for difficult-to-treat cancers. This guide provides a detailed technical overview of its early discovery, chemical synthesis, mechanism of action, and data from preclinical and initial clinical investigations.

Early Discovery and Rationale

The development of Kevetrin was predicated on the therapeutic strategy of restoring the function of the p53 tumor suppressor protein, often called the "Guardian of the Genome."[1][3] The p53 pathway is a crucial barrier to cancer development, initiating cell cycle arrest, senescence, or apoptosis in response to cellular stress.[4][5] In most cancers, this pathway is disrupted, allowing for uncontrolled cell proliferation.[1]

Kevetrin emerged as a small molecule capable of modulating this pathway. While the specific screening and lead optimization process that identified thioureidobutyronitrile is proprietary, its development was driven by its observed ability to induce p53 activation.[3][6] It has since received Orphan Drug status from the U.S. Food and Drug Administration (FDA) for ovarian cancer, pancreatic cancer, and retinoblastoma.[1][3]

Chemical Synthesis of this compound

The precise, industrial-scale synthesis protocol for this compound (C₅H₁₀ClN₃S) is not publicly detailed.[4] However, a plausible and chemically sound synthetic route can be derived from standard organic chemistry principles and published procedures for analogous compounds. The synthesis likely involves a two-step process: the formation of the thiouronium salt from a nitrile-containing alkyl halide and thiourea, followed by conversion to the hydrochloride salt.

Plausible Synthesis Pathway:

  • Step 1: Synthesis of 3-cyanopropyl carbamimidothioate. This step involves the reaction of 4-chlorobutyronitrile with thiourea in a suitable solvent, such as water or an alcohol, under heat. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion from 4-chlorobutyronitrile to form the isothiouronium salt intermediate.

  • Step 2: Formation of the Hydrochloride Salt. The resulting free base or isothiouronium salt is then treated with hydrochloric acid (HCl) in a non-aqueous solvent like ether or methylene chloride to precipitate the final product, this compound, as a stable, crystalline solid.

// Nodes A [label="4-Chlorobutyronitrile\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic\nSubstitution", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", width=2, height=1]; C [label="Isothiouronium\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Addition of\nHydrochloric Acid (HCl)", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", width=2, height=1]; E [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#34A853"]; } dot Figure 1: Plausible Synthesis Workflow for Kevetrin HCl.

Mechanism of Action

Kevetrin exhibits both p53-dependent and p53-independent anti-tumor activities, making it effective across a broad range of cancer types.[4]

p53-Dependent Pathway (Wild-Type p53)

In cancer cells with functional, wild-type p53 (TP53-wt), Kevetrin works primarily by preventing p53 degradation.[4][5]

  • MDM2 Inhibition: Kevetrin induces the phosphorylation of p53 at the serine-15 residue (p53-Ser15).[5] This phosphorylation event disrupts the binding of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5]

  • p53 Stabilization and Activation: With MDM2 binding inhibited, p53 accumulates in the nucleus. This stabilized p53 acts as a transcription factor.

  • Target Gene Expression: Activated p53 upregulates the expression of its target genes, most notably p21 (CDKN1A), which enforces cell cycle arrest, and PUMA (p53 upregulated modulator of apoptosis), which triggers the apoptotic cascade.[4][5]

  • Transcription-Independent Apoptosis: Kevetrin also alters the E3 ligase activity of MDM2, leading to a stable, monoubiquitinated form of p53. This modified p53 can translocate to the mitochondria and interact directly with pro-apoptotic proteins like BAX and BAK to initiate apoptosis, bypassing the need for gene transcription.[5]

// Nodes Kevetrin [label="Kevetrin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; p53 [label="p53 (Wild-Type)", fillcolor="#F1F3F4", fontcolor="#202124"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53_P [label="Phosphorylated p53\n(Ser15)", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21 Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PUMA [label="PUMA Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon];

// Edges Kevetrin -> p53_P [label=" Induces\nPhosphorylation", color="#34A853"]; MDM2 -> p53 [label=" Binds & Marks\nfor Degradation"]; p53 -> Degradation [style=dashed]; p53_P -> MDM2 [label=" Blocks Binding", arrowhead=tee, color="#EA4335"]; p53_P -> p21 [label=" Upregulates"]; p53_P -> PUMA [label=" Upregulates"]; p21 -> Arrest [label=" Leads to"]; PUMA -> Apoptosis [label=" Leads to"]; } dot Figure 2: Kevetrin's p53-Dependent Signaling Pathway.

p53-Independent Pathway (Mutant p53)

In cancer cells where p53 is mutated (TP53-mut), Kevetrin employs alternative pathways to induce cell death.[4]

  • HDAC6 Downregulation: It is hypothesized that Kevetrin downregulates histone deacetylase 6 (HDAC6). This disrupts the HDAC6-Hsp90 chaperone axis, which is crucial for the stability of many oncogenic proteins, including mutant p53, leading to its degradation.[4]

  • p21 Upregulation: Kevetrin can induce the expression of the cell cycle inhibitor p21 in a p53-independent manner, thereby halting cell proliferation.[4]

  • Rb-E2F Pathway Inhibition: The drug has been shown to downregulate the expression of E2F1, a key transcription factor that promotes cell cycle progression and is often overexpressed in tumors.[7]

Preclinical Data

Kevetrin has undergone extensive preclinical testing in both in vitro cell lines and in vivo animal models, demonstrating broad anti-tumor activity.

In Vitro Efficacy

Studies in acute myeloid leukemia (AML) cell lines demonstrated that continuous treatment with Kevetrin led to significant cell growth arrest and apoptosis.[4][5] Notably, TP53-mutant cell lines displayed a higher sensitivity to the drug.[4] A 2023 study on a novel analog reported that the IC₅₀ value for Kevetrin itself in several ovarian cancer cell lines was greater than 100 µM after 48 hours of treatment, indicating the need for the development of more potent analogs for certain cancer types.

Cell Line ModelFindingConcentration/ValueReference
Acute Myeloid Leukemia (MOLM-13) Increased Apoptosis (Annexin V+)55.0% at 340 µM (48h)[4]
Acute Myeloid Leukemia (NOMO-1) Increased Apoptosis (Annexin V+)60.9% at 340 µM (48h)[4]
Multi-Drug Resistant NSCLC G2/M Cell Cycle Arrest78% effective rate[2]
Multi-Drug Resistant NSCLC Increased Apoptosis66% increase vs. control[2]
Ovarian Cancer (OVCAR-3, HeyA8, etc.) Cytotoxicity (IC₅₀)>100 µM (48h)[8]

Table 1: Summary of In Vitro Preclinical Data for Kevetrin.

In Vivo and Pharmacokinetic Data

Preclinical animal studies were crucial for establishing the pharmacokinetic profile of Kevetrin. These studies supported its advancement into human trials and guided the exploration of an oral formulation.

ParameterSpeciesValueSignificanceReference
Oral Bioavailability Sprague-Dawley Rat79%High oral bioavailability supports development of a convenient pill form.[3]
Biological Half-Life N/A8-10 hoursA relatively short half-life suggests that more frequent or continuous dosing might be beneficial.[1]
Safety (Oral) Sprague-Dawley RatWell-tolerated up to 500 mg/kg daily for 7 daysShowed a good safety profile at doses higher than those used for efficacy studies.[3]

Table 2: Summary of Preclinical Pharmacokinetic and Safety Data.

Early Clinical Development

Kevetrin advanced into human trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Phase 1 Trial (NCT01664000)

A Phase 1, open-label, dose-escalation study was successfully completed at the Dana-Farber Cancer Institute and Beth Israel Deaconess Medical Center.[1][2]

  • Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose, and safety profile of intravenously administered Kevetrin.

  • Population: Patients with advanced, refractory solid tumors.

  • Design: A standard 3+3 dose-escalation design was used, with Kevetrin administered as a 1-hour intravenous infusion once weekly for three weeks in a 28-day cycle. The starting dose was 10 mg/m².

  • Results: The trial met its objectives, demonstrating that Kevetrin was safe and well-tolerated by patients. Encouraging signs of therapeutic response were observed.

  • Pharmacodynamics: As a biomarker of p53 activation, p21 expression was measured in patients' peripheral blood mononuclear cells. 48% of patients showed a ≥10% increase in p21 expression within 7-24 hours of treatment, confirming that Kevetrin was engaging its target in humans.[4]

Phase 2a Trial

Following the successful Phase 1 trial, a Phase 2a study was initiated to evaluate Kevetrin in patients with platinum-resistant/refractory ovarian cancer.[1] This trial was designed to use more frequent dosing (three times per week) at higher starting levels (250 mg/m²) to leverage the drug's short half-life.[1]

Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the mechanism and efficacy of Kevetrin.

Western Blot for p53 Pathway Activation

This protocol is used to detect the levels of total and phosphorylated p53, as well as downstream targets like p21.

  • Cell Culture and Treatment: Cancer cell lines (e.g., OCI-AML3, MOLM-13) are cultured under standard conditions and treated with varying concentrations of Kevetrin (e.g., 85, 170, 340 µM) or a vehicle control for a specified time (e.g., 48 hours).[4]

  • Protein Extraction: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to create a total protein lysate.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., rabbit anti-p53, rabbit anti-phospho-p53 Ser15, mouse anti-p21, mouse anti-β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Apoptosis Assessment by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with Kevetrin as described above. Both floating and adherent cells are collected to ensure all apoptotic cells are analyzed.

  • Cell Washing: Harvested cells are washed twice with cold PBS by gentle centrifugation to remove media components.

  • Staining:

    • Cells are resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like propidium iodide (PI) are added.

    • The mixture is incubated at room temperature for 15 minutes in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the samples are analyzed promptly on a flow cytometer. The results differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Treat Treat Cells with Kevetrin Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->AddStain Incubate Incubate 15 min at Room Temp (Dark) AddStain->Incubate Flow Analyze with Flow Cytometer Incubate->Flow Quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) Flow->Quantify

Conclusion

This compound represents a significant effort in the field of oncology to therapeutically target the p53 pathway. Its early development was characterized by a strong mechanistic rationale and promising preclinical activity in a wide array of cancer models. The molecule's ability to act on both wild-type and mutant p53 tumors is a key differentiator. A successfully completed Phase 1 trial established its clinical safety and confirmed its mechanism of action in humans. While further clinical investigation and the development of more potent oral formulations are necessary, the foundational data on Kevetrin underscores its potential as a next-generation chemotherapy agent.

References

Thioureidobutyronitrile and its Analogs: A Technical Guide to their Potential as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, their potential as anti-cancer agents is particularly noteworthy. The thiourea moiety (S=C(NH)₂) can form powerful hydrogen bonds, a property that allows these compounds to interact with various biological targets, including key enzymes in signaling pathways crucial for cancer cell proliferation and survival.[1] This guide will delve into the synthesis, in vitro anti-cancer activity, and proposed mechanisms of action of various thiourea derivatives, providing a technical framework for their evaluation as potential oncology therapeutics.

Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with a primary or secondary amine. For instance, novel thioureidobenzenesulfonamides have been synthesized using 4-isothiocyanatobenzenesulfonamide as a starting material, which is then reacted with various amines to yield a library of derivatives.[1] Similarly, thiourea derivatives bearing a benzodioxole moiety are synthesized by reacting 5-isothiocyanatobenzodioxole with a range of amino compounds.[2] The structures of these newly synthesized compounds are typically confirmed using analytical techniques such as elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

In Vitro Anti-Cancer Activity

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against a variety of cancer cell lines. The anti-cancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the viability of 50% of the cancer cells.

Table 1: IC₅₀ Values of Selected Thiourea Derivatives Against Various Cancer Cell Lines
Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
ThioureidobenzenesulfonamidesCompound 3Lung (A549)29.12 (µg/ml)Doxorubicin>50 (µg/ml)[1]
Cervical (HeLa)35.63 (µg/ml)Doxorubicin>50 (µg/ml)[1]
Colorectal (LoVo)39.83 (µg/ml)Doxorubicin>50 (µg/ml)[1]
Breast (MDA-MB-231)26.28 (µg/ml)Doxorubicin15.21 (µg/ml)[1]
Thioureas with Benzodioxole MoietyN¹,N³-disubstituted-thiosemicarbazone 7Colorectal (HCT116)1.11Doxorubicin8.29[2]
Liver (HepG2)1.74Doxorubicin7.46[2]
Breast (MCF-7)7.0Doxorubicin4.56[2]

Experimental Protocols

In Vitro Anti-Cancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivative for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known anti-cancer drug like Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/ml in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

Workflow for In Vitro Cytotoxicity Screening

G start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat with Thiourea Derivatives (various concentrations, 48-72h) adhere->treat mtt Add MTT solution (4h) treat->mtt solubilize Solubilize formazan crystals (DMSO) mtt->solubilize read Measure absorbance solubilize->read analyze Calculate % viability and IC50 values read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for assessing the in vitro cytotoxicity of thiourea derivatives using the MTT assay.

Mechanisms of Anti-Cancer Action

Thiourea derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer progression.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many thiourea derivatives have been shown to induce apoptosis in cancer cells.[2] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

Simplified Apoptosis Induction Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases mitochondrion Mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->execution_caspases thiourea Thiourea Derivative thiourea->death_receptor activates thiourea->mitochondrion induces stress apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways initiated by thiourea derivatives.

Inhibition of Signaling Pathways

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers. Some thiourea derivatives have been shown to inhibit EGFR.[2]

EGFR Signaling Pathway Inhibition

G egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiourea Thiourea Derivative thiourea->egfr inhibits

Caption: Inhibition of the EGFR signaling pathway by certain thiourea derivatives.

The MAPK pathway is another crucial signaling cascade that regulates cell growth and division. Some thiourea-based compounds have been suggested to act as inhibitors of components of this pathway, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1]

MAPK Signaling Pathway and MK-2 Inhibition

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk mk2 MK-2 erk->mk2 proliferation Cell Proliferation mk2->proliferation thiourea Thiourea Derivative thiourea->mk2 inhibits

Caption: Putative inhibition of MK-2 within the MAPK signaling pathway by thiourea derivatives.

Conclusion and Future Directions

Thiourea derivatives have demonstrated significant potential as a scaffold for the development of novel anti-cancer agents. Their ability to be readily synthesized and modified allows for the creation of large libraries of compounds for screening. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, make them attractive candidates for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the anti-cancer activity and selectivity of thiourea derivatives.

  • In Vivo Studies: To evaluate the efficacy and safety of promising compounds in animal models of cancer.

  • Mechanism of Action Elucidation: To further unravel the precise molecular targets and signaling pathways affected by these compounds.

  • Combination Therapies: To explore the potential synergistic effects of thiourea derivatives with existing chemotherapeutic agents or targeted therapies.

The exploration of specific derivatives like thioureidobutyronitrile within this broader class could yield novel and potent anti-cancer drug candidates.

References

Kevetrin Hydrochloride: A Deep Dive into its Mechanisms of Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of Kevetrin hydrochloride, a novel anti-cancer agent. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Kevetrin, with a focus on its ability to induce cell cycle arrest and apoptosis in cancer cells.

Core Mechanism of Action

This compound is a small molecule that has been shown to activate the p53 pathway, a critical tumor suppressor pathway that is often inactivated in human cancers.[1][2] Kevetrin's primary mechanism involves the modulation of the p53-MDM2 axis. It induces the phosphorylation of p53 at serine 15, which leads to a reduced interaction between p53 and its negative regulator, MDM2.[3] This disruption of the p53-MDM2 interaction stabilizes and activates p53, allowing it to upregulate its downstream target genes.[4]

Activated p53 then orchestrates two key anti-cancer responses: cell cycle arrest and apoptosis.[3]

Cell Cycle Arrest: Kevetrin treatment leads to an increased expression of p21 (Waf1), a potent cyclin-dependent kinase (CDK) inhibitor and a direct target of p53.[5] The upregulation of p21 has been observed in both p53 wild-type and, interestingly, in some p53-mutant cancer cell lines, suggesting a potential p53-independent mechanism of p21 induction as well.[6] By inhibiting CDKs, p21 effectively halts the cell cycle, primarily at the G1/S and G2/M checkpoints, preventing the proliferation of cancer cells.[1][3]

Apoptosis: Kevetrin promotes apoptosis through both transcription-dependent and -independent p53 pathways.[7]

  • Transcription-Dependent Apoptosis: Activated p53 transcriptionally upregulates pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis).[7][5] PUMA, in turn, activates the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[7]

  • Transcription-Independent Apoptosis: Kevetrin can also induce apoptosis independently of p53's transcriptional activity. It facilitates the accumulation of a stable, monoubiquitinated form of wild-type p53 in the cytoplasm.[7] This cytoplasmic p53 can directly interact with pro-apoptotic proteins Bak or Bax at the mitochondria, triggering apoptosis.[7]

Furthermore, Kevetrin has been shown to downregulate the E2F1 transcription factor and its target genes, which are crucial for cell cycle progression and are often overexpressed in tumors.[5] This effect on the Rb-E2F pathway represents another facet of Kevetrin's multi-pronged anti-tumor activity.[5] The induction of apoptosis by Kevetrin is ultimately executed by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[7][5]

Quantitative Data on Cell Cycle Arrest and Apoptosis

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines, as reported in preclinical studies.

Table 1: Effect of Kevetrin on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines

Cell Linep53 StatusKevetrin Concentration (µM)Treatment Duration (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
OCI-AML3Wild-type34024IncreasedDecreased-
34048IncreasedDecreasedIncreased
NOMO-1Mutant34024IncreasedDecreased-
34048IncreasedDecreased-
MOLM-13Wild-type85, 170, 3406 and 6+66 (pulsed)No significant alterationNo significant alterationNo significant alteration
KASUMI-1Mutant85, 170, 3406 and 6+66 (pulsed)No significant alterationNo significant alterationNo significant alteration

Data extracted from a study on AML cell lines, which noted significant accumulation of cells in the G0/G1 phase and a decrease in the S phase for OCI-AML3 and NOMO-1 cells after 24 and 48 hours of treatment.[1] For MOLM-13 and KASUMI-1 cell lines, no significant cell cycle alterations were observed with pulsed treatment.[1][8]

Table 2: Induction of Apoptosis by Kevetrin in Acute Myeloid Leukemia (AML) Cell Lines

Cell Linep53 StatusKevetrin Concentration (µM)Treatment Duration (hours)% of Apoptotic Cells (Annexin V+)
MOLM-13Wild-type3404854.95 ± 5.63
Control4812.53 ± 6.15
KASUMI-1Mutant3404879.70 ± 4.57
Control4813.18 ± 0.80
NOMO-1Mutant3404860.93 ± 2.63
Control4822.90 ± 4.63
OCI-AML3Wild-type3404810.03 ± 3.79
Control482.60 ± 0.70

Data represents the mean ± standard deviation from three biological replicates.[1]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the effects of this compound are provided below.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted for the analysis of cell cycle distribution in cancer cells treated with Kevetrin.

Materials:

  • Cancer cell lines (e.g., OCI-AML3, NOMO-1)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Kevetrin (e.g., 85, 170, 340 µM) or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: For suspension cells, collect by centrifugation. For adherent cells, detach using trypsin-EDTA, and collect the cell pellet by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. At least 10,000 events should be recorded for each sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol details the detection and quantification of apoptotic cells following Kevetrin treatment.

Materials:

  • Cancer cell lines (e.g., MOLM-13, KASUMI-1)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with Kevetrin as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Cell Cycle and Apoptosis-Related Proteins

This protocol is for the detection of changes in protein expression levels of key players in the p53 pathway following Kevetrin treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with Kevetrin, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then incubate with ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Kevetrin and a typical experimental workflow for its analysis.

Kevetrin_p53_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kevetrin Kevetrin hydrochloride MDM2_p p-MDM2 Kevetrin->MDM2_p Induces phosphorylation p53_p p-p53 (Ser15) Kevetrin->p53_p Induces phosphorylation E2F1 E2F1 Kevetrin->E2F1 Downregulates p53_mono mono-ub-p53 MDM2_p->p53_mono Leads to stable mono-ubiquitination BakBax Bak/Bax p53_mono->BakBax Activates Mitochondrion Mitochondrion BakBax->Mitochondrion Acts on Caspase3_act Activated Caspase-3 Mitochondrion->Caspase3_act Activates PARP_cleaved Cleaved PARP Caspase3_act->PARP_cleaved Cleaves Apoptosis_cyto Apoptosis PARP_cleaved->Apoptosis_cyto Induces p53 p53 MDM2 MDM2 MDM2->p53 | Promotes degradation p53_p->MDM2 | Reduces interaction p21 p21 (Waf1) p53_p->p21 Upregulates expression PUMA PUMA p53_p->PUMA Upregulates expression CDKs CDKs p21->CDKs | Inhibits CellCycleArrest Cell Cycle Arrest (G1/G2) p21->CellCycleArrest Leads to PUMA->BakBax Activates

Caption: Kevetrin's dual mechanism of action on cell cycle arrest and apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_flow Flow Cytometry cluster_western Western Blotting CellCulture Cancer Cell Culture (e.g., AML cell lines) KevetrinTreatment This compound Treatment (Dose and Time Course) CellCulture->KevetrinTreatment CellHarvest Cell Harvesting KevetrinTreatment->CellHarvest CellCycle Cell Cycle Analysis (PI Staining) CellHarvest->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellHarvest->Apoptosis ProteinExtraction Protein Extraction CellHarvest->ProteinExtraction WB Western Blot (p53, p-p53, p21, Caspase-3, PARP) ProteinExtraction->WB

Caption: Experimental workflow for studying Kevetrin's effects.

References

Kevetrin: A Dual Modulator of p53-Dependent and -Independent Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kevetrin (thioureidobutyronitrile) is a small molecule anti-cancer agent that has demonstrated the ability to induce apoptosis in tumor cells through both p53-dependent and -independent mechanisms. This dual activity makes it a promising therapeutic candidate for a wide range of cancers, including those with mutated or deficient p53, which are often resistant to conventional therapies. This technical guide provides an in-depth overview of the molecular mechanisms of Kevetrin, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

Kevetrin exerts its anti-tumor effects by engaging with and modulating critical cellular pathways that control cell cycle progression and apoptosis. Its activity can be broadly categorized into two main pathways:

  • p53-Dependent Pathway: In cancer cells with wild-type p53, Kevetrin acts as a potent activator of the p53 tumor suppressor protein.

  • p53-Independent Pathway: In cancer cells lacking functional p53, Kevetrin can still induce apoptosis and cell cycle arrest through alternative mechanisms.

Data Presentation: Quantitative Effects of Kevetrin

The following tables summarize the quantitative data from various preclinical studies, illustrating the efficacy of Kevetrin in different cancer cell lines.

Table 1: Apoptosis Induction in Acute Myeloid Leukemia (AML) Cell Lines Following 48-Hour Kevetrin Treatment

Cell Linep53 StatusKevetrin Concentration (µM)Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD)
MOLM-13 Wild-TypeControl12.53 ± 6.15%
34054.95 ± 5.63%[1]
OCI-AML3 Wild-TypeControl2.60 ± 0.70%
34010.03 ± 3.79%[1]
KASUMI-1 MutantControl13.18 ± 0.80%
34079.70 ± 4.57%[1]
NOMO-1 MutantControl22.90 ± 4.63%
34060.93 ± 2.63%[1]

Table 2: Apoptosis Induction in Primary AML Patient Cells

Patient Samplep53 StatusKevetrin Concentration (µM)Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD)
Primary AML Cells 1 Mutant, 3 Wild-TypeControl11.4 ± 6.5%
17031.8 ± 13.3%[1]
34054.3 ± 13.9%[1]

Table 3: Effect of Kevetrin on Cell Viability in Primary AML Patient Cells

Kevetrin Concentration (µM)Cell Viability (Mean ± SD)
8577.8 ± 12.9%[1]
17056.1 ± 10.3%[1]
34033.6 ± 13.5%[1]

Table 4: Fold Change in p53 Target Gene Expression in MOLM-13 (p53 wild-type) Cells after Kevetrin Treatment

GeneFold Change (Treated/Control)
CDKN1A (p21) 2.82[1]
MDM2 11.00[1]

Table 5: IC50 Values of Kevetrin and a Novel Analog (Compound 900) in Ovarian Cancer Cell Lines after 48-hour Treatment

Cell LineKevetrin IC50 (µM)Compound 900 IC50 (µM)
OVCAR-3 >100[2]0.8[2]
HeyA8 >100[2]0.7[2]
OVCAR-10 >100[2]0.8[2]
ES2 >100[2]0.9[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by Kevetrin is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

p53-Dependent Signaling Pathway

Kevetrin activates the p53 pathway through a multi-pronged approach. It induces the phosphorylation of p53 at serine 15, which hinders its interaction with the E3 ubiquitin ligase MDM2.[3] This leads to p53 stabilization and accumulation, allowing it to transcriptionally activate its downstream target genes, such as p21 (an inhibitor of cell cycle progression) and PUMA (a pro-apoptotic protein).[3][4] Furthermore, Kevetrin can also enhance the phosphorylation of MDM2, which alters its E3 ligase activity, further contributing to p53 stabilization.[3] Activated p53 can then induce apoptosis through both transcription-dependent and -independent mechanisms. The transcription-independent pathway involves the accumulation of monoubiquitinated p53 in the cytoplasm, where it can directly interact with mitochondrial proteins BAX and BAK to trigger apoptosis.[3]

p53_dependent_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Kevetrin Kevetrin p53 p53 Kevetrin->p53 phosphorylates Ser15 MDM2 MDM2 Kevetrin->MDM2 phosphorylates p53->MDM2 interaction MDM2->p53 degradation p53_p p-p53 (Ser15) p21_gene p21 gene p53_p->p21_gene activates PUMA_gene PUMA gene p53_p->PUMA_gene activates p53_mono mono-ub-p53 p53_p->p53_mono monoubiquitination p21_protein p21 protein p21_gene->p21_protein transcription & translation PUMA_protein PUMA protein PUMA_gene->PUMA_protein transcription & translation BAX_BAK BAX/BAK p53_mono->BAX_BAK interacts with CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest PUMA_protein->BAX_BAK activates Apoptosis_mito Apoptosis BAX_BAK->Apoptosis_mito

Caption: Kevetrin's p53-dependent signaling pathway.

p53-Independent Signaling Pathway

Kevetrin's efficacy is not limited to tumors with wild-type p53. It has been shown to induce apoptosis and cell cycle arrest in p53-mutant or -null cancer cells through several mechanisms. One key pathway involves the downregulation of the Rb-E2F tumor suppressor pathway.[5][6] Kevetrin can reduce the expression of E2F1, a transcription factor crucial for cell cycle progression, and its target genes.[5] Additionally, in some cancer models, Kevetrin is hypothesized to downregulate histone deacetylase 6 (HDAC6), which in turn affects the HDAC6-Hsp90 chaperone axis, leading to the degradation of mutant p53.[5][6] A p53-independent upregulation of p21 has also been observed in certain cancer cell lines.[5][7]

p53_independent_pathway cluster_pathways p53-Independent Mechanisms Kevetrin Kevetrin Rb_E2F Rb-E2F Pathway Kevetrin->Rb_E2F downregulates HDAC6 HDAC6 Kevetrin->HDAC6 downregulates Hsp90 HDAC6-Hsp90 Axis Kevetrin->Hsp90 disrupts p21_up p21 Upregulation Kevetrin->p21_up induces E2F1 E2F1 Expression Rb_E2F->E2F1 CellCycleArrest Cell Cycle Arrest E2F1->CellCycleArrest HDAC6->Hsp90 mutant_p53 Mutant p53 Hsp90->mutant_p53 stabilization Degradation Degradation mutant_p53->Degradation p21_up->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Kevetrin's p53-independent signaling pathways.

Experimental Workflow: Annexin V Apoptosis Assay

The Annexin V assay is a standard method to detect apoptosis. The workflow involves staining cells with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptosis/necrosis). The stained cells are then analyzed by flow cytometry.

experimental_workflow start Cancer Cell Culture treatment Treat with Kevetrin (and controls) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Populations (Live, Early Apoptosis, Late Apoptosis/Necrosis) analyze->end

Caption: Workflow for Annexin V apoptosis assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize the activity of Kevetrin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Kevetrin on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Kevetrin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of Kevetrin in complete medium. Remove the medium from the wells and add 100 µL of the Kevetrin dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of key proteins involved in the p53 pathway (e.g., p53, p-p53, MDM2, p21, PUMA) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with Kevetrin.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

Kevetrin presents a compelling profile as an anti-cancer agent due to its ability to induce apoptosis through both p53-dependent and -independent mechanisms. This dual activity suggests a broad therapeutic potential, particularly in heterogeneous tumor populations and in cancers that have developed resistance to p53-activating therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the multifaceted activity of Kevetrin. The continued exploration of its molecular interactions and efficacy in various cancer models will be crucial in advancing this promising compound towards clinical application.

References

In-Vitro Anti-Tumor Properties of Kevetrin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride (3-cyanopropyl carbamimidothioate hydrochloride) is a small-molecule compound that has demonstrated significant anti-tumor properties in a variety of in-vitro cancer models.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro studies investigating Kevetrin's mechanism of action, its effects on cancer cell lines, and the experimental protocols used to elucidate its therapeutic potential. Kevetrin has been shown to exhibit both p53-dependent and p53-independent anti-tumor activities in solid tumor and leukemia models, making it a promising candidate for further oncological research and development.[1][4]

Core Mechanism of Action: p53 Activation

Kevetrin's primary anti-tumor mechanism involves the activation and stabilization of the tumor suppressor protein p53.[1][5] In cancer cells with wild-type p53 (TP53-wt), Kevetrin modulates the E3 ligase activity of Mouse Double Minute 2 homolog (MDM2), a key negative regulator of p53.[1] This interference reduces the proteasomal degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and PMAIP1 (encoding NOXA), which in turn induce cell cycle arrest and apoptosis, respectively.[1]

Interestingly, Kevetrin also shows efficacy in cancer cells with mutant p53 (TP53-mut), suggesting a p53-independent mechanism of action.[1][6] In some TP53-mutant ovarian cancer cell lines, for instance, Kevetrin has been observed to upregulate p21 expression independently of p53.[1] Furthermore, it has been proposed that Kevetrin can downregulate histone deacetylase 6 (HDAC6), affecting the HDAC6-Hsp90 chaperone axis and leading to the degradation of mutant p53.[1]

The dual-pathway activity of Kevetrin is a key area of its investigation, offering potential therapeutic avenues for a broader range of cancers.

Kevetrin_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 (stabilized) p21 p21 p53->p21 Upregulates PUMA PUMA/NOXA p53->PUMA Upregulates MDM2 MDM2 MDM2->p53 Inhibits (Ubiquitination) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA->Apoptosis Induces DNA DNA Kevetrin Kevetrin HCl Kevetrin->MDM2 Inhibits

Kevetrin's p53-dependent signaling pathway.

In-Vitro Efficacy Data

Kevetrin has been evaluated against various cancer cell lines, particularly those from acute myeloid leukemia (AML). The compound's efficacy is typically assessed by its impact on cell viability and its ability to induce apoptosis.

Cell Viability and Apoptosis in AML Cell Lines

Continuous exposure to Kevetrin has been shown to significantly reduce cell viability and induce apoptosis in a dose- and time-dependent manner. Studies on both TP53-wild-type (OCI-AML3, MOLM-13) and TP53-mutant (KASUMI-1, NOMO-1) AML cell lines demonstrate its broad efficacy.[1][6]

Table 1: Effect of Continuous Kevetrin Treatment on Apoptosis in AML Cell Lines (48h)

Cell Line TP53 Status Kevetrin Conc. (µM) % Annexin V+ Cells (Mean ± SD) Control % Annexin V+ Cells (Mean ± SD)
MOLM-13 Wild-Type 340 54.95 ± 5.63 12.53 ± 6.15
NOMO-1 Mutant 340 60.93 ± 2.63 Not Specified

Data sourced from studies on AML cell lines demonstrating significant apoptosis induction after 48 hours of exposure to 340 µM Kevetrin.[1]

Table 2: Effect of Kevetrin on Primary AML Blast Cell Viability and Apoptosis

Treatment Group % Viable Cells (Mean ± SD) % Apoptotic Cells (Mean ± SD)
Control 100 11.4 ± 6.5
Kevetrin 85 µM 77.8 ± 12.9 Not Specified
Kevetrin 170 µM 56.1 ± 10.3 31.8 ± 13.3
Kevetrin 340 µM 33.6 ± 13.5 54.3 ± 13.9

Data from primary AML patient samples, including one with a TP53 mutation, showing a dose-dependent decrease in viability and increase in apoptosis.[1]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key in-vitro experiments used to characterize Kevetrin's anti-tumor properties.

Cell Culture and Drug Treatment
  • Cell Lines: Four human AML cell lines were utilized: MOLM-13 (TP53-wt), OCI-AML3 (TP53-wt), KASUMI-1 (TP53-mut), and NOMO-1 (TP53-mut).[1]

  • Culture Conditions: Cells were cultured at 37°C in a 5% CO2 atmosphere at a density of 0.3x10^6 cells/ml in their respective complete media.[1]

  • Kevetrin Treatment: Cells were seeded in 96-well or 6-well plates and treated with increasing concentrations of this compound (ranging from 85 µM to 340 µM).[1][4] For continuous exposure experiments, cells were incubated with the drug for 24, 48, or 72 hours.[1]

Apoptosis Assay (Annexin V Staining)

The induction of apoptosis is a key indicator of anti-cancer drug efficacy.

  • Principle: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells.[1]

  • Procedure:

    • After drug treatment, cells are harvested and washed.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark for 15 minutes at room temperature.

    • Samples are analyzed promptly by flow cytometry to quantify the percentage of apoptotic cells.[1]

Cell Cycle Analysis
  • Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Drug-induced cell cycle arrest can be a potent anti-proliferative mechanism.

  • Procedure:

    • Following Kevetrin treatment, cells are collected and fixed (e.g., with cold 70% ethanol).

    • Fixed cells are washed and treated with RNase to prevent staining of RNA.

    • Cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI).

    • The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase is calculated.[1][4] In some cell lines like OCI-AML3 and NOMO-1, Kevetrin has been shown to cause a significant accumulation of cells in the G0/G1 phase.[1]

Western Blotting
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular pathways affected by the drug.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to target proteins (e.g., p53, p-p53 Ser15, p21, β-actin as a loading control).[6]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified using densitometry.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture AML Cell Lines (e.g., MOLM-13, KASUMI-1) B 2. Seed Cells in Multi-Well Plates A->B C 3. Treat with Kevetrin HCl (85, 170, 340 µM) + Control B->C D 4. Incubate for 24, 48, or 72 hours C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Protein Expression (Western Blot for p53, p21) D->G H Gene Expression (Microarray/qRT-PCR) D->H

General workflow for in-vitro analysis of Kevetrin.

Conclusion

In-vitro studies have robustly demonstrated that this compound is a potent anti-tumor agent that functions primarily through the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[1][2] Its efficacy in both TP53-wild-type and mutant cancer cell lines highlights its potential for broad clinical applicability. The data summarized herein provide a solid foundation for its continued investigation and development as a next-generation chemotherapeutic agent. Further research into its p53-independent mechanisms and its effects in combination with other anti-cancer drugs is warranted.

References

Methodological & Application

Application Notes and Protocols for Kevetrin Hydrochloride in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Kevetrin hydrochloride in acute myeloid leukemia (AML) cell line research. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data from preclinical studies.

Introduction

This compound is a small molecule that has demonstrated anti-tumor activity in various cancer models, including AML.[1][2] Its mechanism of action involves both p53-dependent and p53-independent pathways, leading to cell cycle arrest and apoptosis.[1][3] Kevetrin has shown efficacy in AML cell lines with both wild-type and mutant TP53, making it a promising therapeutic candidate for a broad range of AML subtypes.[1][2][3]

Mechanism of Action

In AML cell lines with wild-type TP53 (e.g., OCI-AML3, MOLM-13), Kevetrin can activate and stabilize the p53 protein.[1][4] This leads to the upregulation of p53 target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and pro-apoptotic genes.[1][4] In AML cell lines with mutant TP53 (e.g., KASUMI-1, NOMO-1), Kevetrin can still induce apoptosis through p53-independent mechanisms.[1] Gene expression profiling has revealed that Kevetrin treatment leads to the downregulation of pathways involved in glycolysis, DNA repair, and the unfolded protein response in both wild-type and mutant TP53 AML cells.[1][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on various AML cell lines.

Table 1: AML Cell Lines Used in this compound Studies

Cell LineTP53 Status
OCI-AML3Wild-type
MOLM-13Wild-type
KASUMI-1Mutant
NOMO-1Mutant

Table 2: Apoptotic Effect of Continuous this compound Treatment (48 hours)

Cell LineKevetrin Conc. (µM)% of Annexin V+ Cells (Mean ± SD)
MOLM-13 Control12.53 ± 6.15
34054.95 ± 5.63
KASUMI-1 Control13.18 ± 0.80
34079.70 ± 4.57
OCI-AML3 Control2.60 ± 0.70
34010.03 ± 3.79
NOMO-1 Control22.90 ± 4.63
34060.93 ± 2.63

Data extracted from a study by Napolitano et al. (2020).[1]

Table 3: Effect of this compound on Cell Cycle Distribution (48 hours, 340 µM)

Cell Line% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
OCI-AML3 Significant AccumulationDecreaseNot specified
NOMO-1 Significant AccumulationDecreaseNot specified
MOLM-13 No significant alterationNo significant alterationNo significant alteration
KASUMI-1 No significant alterationNo significant alterationNo significant alteration

Finding of a significant accumulation of cells in the G0/G1 phase and a decrease in the S phase was noted for OCI-AML3 and NOMO-1 cell lines.[1][5]

Visualizations

Signaling Pathway of Kevetrin in AML

cluster_wt TP53 Wild-Type AML Cells (e.g., OCI-AML3, MOLM-13) cluster_mut TP53 Mutant AML Cells (e.g., KASUMI-1, NOMO-1) cluster_common Common Downregulated Pathways Kevetrin_wt Kevetrin p53_wt p53 Stabilization & Activation Kevetrin_wt->p53_wt Glycolysis Glycolysis Kevetrin_wt->Glycolysis DNARepair DNA Repair Kevetrin_wt->DNARepair UPR Unfolded Protein Response Kevetrin_wt->UPR p21_wt p21 Upregulation p53_wt->p21_wt Apoptosis_wt Apoptosis p53_wt->Apoptosis_wt CellCycleArrest_wt G0/G1 Cell Cycle Arrest p21_wt->CellCycleArrest_wt Kevetrin_mut Kevetrin p53_ind p53-Independent Pathways Kevetrin_mut->p53_ind Kevetrin_mut->Glycolysis Kevetrin_mut->DNARepair Kevetrin_mut->UPR Apoptosis_mut Apoptosis p53_ind->Apoptosis_mut

Caption: Kevetrin's dual mechanism in TP53 wild-type and mutant AML.

Experimental Workflow for Assessing Kevetrin Efficacy

A AML Cell Culture (MOLM-13, KASUMI-1, etc.) B Kevetrin Treatment (85-340 µM) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V-PI Staining) C->E F Cell Cycle Analysis (PI Staining) C->F G Protein Expression Analysis (Western Blot for p53, p21) C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Workflow for evaluating Kevetrin's effects on AML cell lines.

Logical Relationship of Kevetrin's Effects

Kevetrin Kevetrin Treatment p53_status TP53 Status Kevetrin->p53_status WT Wild-Type p53_status->WT is Mutant Mutant p53_status->Mutant is CellCycleArrest Cell Cycle Arrest (G0/G1) WT->CellCycleArrest Apoptosis Apoptosis WT->Apoptosis Mutant->Apoptosis HigherSensitivity Higher Sensitivity to Apoptosis Mutant->HigherSensitivity

References

Application Notes: Western Blot Analysis of p53 Activation by Kevetrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride is a small molecule therapeutic agent that has demonstrated potential in cancer treatment through the activation of the p53 tumor suppressor protein.[1][2] The p53 protein, often called the "guardian of the genome," plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation.[1] Kevetrin has been shown to reactivate this pathway in cancer cells with both wild-type and mutant p53.[4][5][6]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the activation of p53 and its downstream signaling pathways in response to treatment with this compound.

Mechanism of Action

Kevetrin's primary mechanism of action involves the activation and stabilization of the p53 protein.[4] In cancer cells with wild-type p53, Kevetrin induces the phosphorylation of p53 at the Serine 15 residue (pSer15-p53).[3][7] This phosphorylation event reduces the interaction between p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][7] The disruption of the p53-MDM2 interaction leads to the stabilization and accumulation of p53 in the nucleus.[4][7]

Activated p53 then functions as a transcription factor, upregulating the expression of its target genes. Key downstream effectors include:

  • p21 (Waf1/Cip1): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S checkpoint.[4][7]

  • PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that plays a crucial role in initiating apoptosis.[7][8]

Kevetrin has also been observed to induce apoptosis through the activation of Caspase 3 and the cleavage of PARP.[3][7] Furthermore, it has shown efficacy in cancer cells with mutant p53, where it can promote the degradation of the oncogenic mutant p53 protein.[3][5][8]

Signaling Pathway

Kevetrin_p53_Pathway cluster_stress cluster_regulation cluster_downstream Kevetrin Kevetrin hydrochloride p53_P p-p53 (Ser15) Kevetrin->p53_P Induces phosphorylation MDM2 MDM2 p53 p53 MDM2->p53 Promotes degradation p53_P->MDM2 Inhibits interaction p21 p21 p53_P->p21 Upregulates PUMA PUMA p53_P->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound-induced p53 activation pathway.

Data Presentation

The following tables summarize the expected qualitative and semi-quantitative changes in key protein expression levels following treatment with this compound, based on published studies.

Table 1: Effect of Kevetrin on p53 Pathway Proteins in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line (p53 Status)Treatment (Kevetrin)p-p53 (Ser15)Total p53p21
MOLM-13 (Wild-Type) 85 µM, 48h+++
170 µM, 48h++++++
340 µM, 48h+++++++++
KASUMI-1 (Mutant) 85 µM, 48h+++/-
170 µM, 48h+++++
340 µM, 48h++++++++
OCI-AML3 (Wild-Type) 85 µM, 48h+++
170 µM, 48h++++++
340 µM, 48h+++++++++
NOMO-1 (Mutant) 85 µM, 48h+/-+/-+/-
170 µM, 48h+++
340 µM, 48h++++++

Data is a qualitative representation based on Western blot images from a study on AML cell lines.[4][6] (+/- indicates a negligible or slight increase, + indicates a noticeable increase, ++ indicates a moderate increase, and +++ indicates a strong increase relative to untreated controls).

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of p53 activation by this compound.

Experimental Workflow

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., AML cell lines) start->cell_culture lysis 2. Cell Lysis and Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF Membrane sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (p-p53, p53, p21, Loading Control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Western blot experimental workflow for p53 activation analysis.

Cell Culture and Treatment
  • Culture your cancer cell line of choice (e.g., MOLM-13, OCI-AML3, A2780) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 85 µM, 170 µM, 340 µM) for a specified time period (e.g., 24-48 hours).[4][6] Include a vehicle-treated control (e.g., DMSO or PBS).

Cell Lysis and Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

SDS-PAGE
  • Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.

  • Load the samples onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

Membrane Blocking
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

Primary Antibody Incubation
  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-phospho-p53 (Ser15)

    • Mouse anti-p53

    • Rabbit anti-p21

    • A loading control antibody (e.g., β-actin or GAPDH)

  • Wash the membrane three times for 10 minutes each with TBST.[9]

Secondary Antibody Incubation
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Wash the membrane three times for 10 minutes each with TBST.

Chemiluminescent Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis and Quantification
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to the corresponding loading control to correct for variations in protein loading.

  • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for Annexin V Assay with Kevetrin Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing apoptosis induced by Kevetrin hydrochloride using the Annexin V assay. This guide is intended for professionals in research and drug development to evaluate the pro-apoptotic efficacy of Kevetrin in cancer cell lines.

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[1][2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity. By using Annexin V and PI simultaneously, it is possible to distinguish between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.[2][3]

This compound is a small molecule that has been shown to induce apoptosis in various cancer cells through both p53-dependent and -independent mechanisms.[4] In cells with wild-type p53, Kevetrin can activate and stabilize p53, leading to the transcription of pro-apoptotic genes.[4] It can also induce apoptosis in cells with mutant p53.[4][5] This protocol details the treatment of cancer cells with this compound followed by an Annexin V assay to quantify the extent of induced apoptosis.

Key Principles of the Annexin V Assay

  • Phosphatidylserine (PS) Translocation: In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane.[1][2] During early apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet.[1][2]

  • Annexin V Binding: Annexin V, in the presence of calcium, binds with high affinity to the exposed PS residues.[1][2]

  • Propidium Iodide (PI) Staining: PI is a membrane-impermeant dye that only enters cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells, where it stains the nucleus.

  • Flow Cytometry Analysis: By analyzing the fluorescence of cells stained with both a fluorescently-labeled Annexin V and PI using a flow cytometer, different cell populations can be identified and quantified.[3][6]

Data Presentation

The quantitative data from the Annexin V assay after this compound treatment can be summarized in the following table. This table allows for a clear comparison between different treatment conditions.

Treatment GroupConcentration (µM)Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control 024
Vehicle Control 048
Kevetrin 8524
Kevetrin 17024
Kevetrin 34024
Kevetrin 8548
Kevetrin 17048
Kevetrin 34048
Positive Control (e.g., Staurosporine)(Specific time)

Experimental Protocols

This section provides a detailed methodology for treating cells with this compound and subsequently performing an Annexin V assay.

Materials and Reagents
  • Cancer cell line of interest (e.g., MOLM-13, KASUMI-1)[4][5]

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., sterile PBS or DMSO, depending on Kevetrin solvent)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Procedure

1. Cell Seeding and Treatment with this compound

  • Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the treatment period.

  • Allow the cells to adhere and stabilize overnight (for adherent cells).

  • Prepare fresh solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 85 µM, 170 µM, 340 µM).[4][5] Also, prepare a vehicle control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.[4][7]

2. Harvesting and Washing Cells

  • For suspension cells: Gently collect the cells from each well into separate centrifuge tubes.

  • For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells, into a centrifuge tube. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Centrifuge the cell suspensions at approximately 300 x g for 5 minutes.

  • Carefully aspirate the supernatant and wash the cell pellets with cold PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

3. Annexin V and Propidium Iodide Staining

  • Resuspend the cell pellets in 1X Binding Buffer provided in the apoptosis detection kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis

  • Analyze the stained cells by flow cytometry as soon as possible, ideally within one hour.

  • Set up the flow cytometer with appropriate compensation for FITC and PI to correct for spectral overlap.

  • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Analyze the data using appropriate software to generate dot plots of Annexin V-FITC versus PI fluorescence.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Visualizations

This compound Signaling Pathway in Apoptosis

Kevetrin_Signaling_Pathway Kevetrin This compound MDM2 MDM2 Kevetrin->MDM2 Inhibits E3 ligase activity p53 p53 Kevetrin->p53 Stabilization & Activation MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest BAX_BAK BAX/BAK PUMA->BAX_BAK Mitochondria Mitochondria BAX_BAK->Mitochondria MOMP Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Kevetrin's p53-dependent apoptotic pathway.

Experimental Workflow for Annexin V Assay

AnnexinV_Workflow start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding treatment Treat with this compound (24h & 48h) cell_seeding->treatment harvest Harvest Cells (Suspension & Adherent) treatment->harvest wash1 Wash with Cold PBS harvest->wash1 staining Resuspend in Binding Buffer Add Annexin V-FITC & PI wash1->staining incubation Incubate 15 min at RT in Dark staining->incubation add_buffer Add Binding Buffer incubation->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_analysis Data Analysis & Quantification flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow of the Annexin V assay protocol.

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following Kevetrin Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride is a small molecule anti-cancer agent that functions as a p53 activator.[1] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.[2][3] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptosis. This document provides detailed protocols for utilizing flow cytometry to assess the effects of this compound on the cell cycle of cancer cells.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects primarily through the activation of the tumor suppressor protein p53. In cells with wild-type p53, Kevetrin induces phosphorylation of p53 at Serine 15, which reduces its interaction with its negative regulator, MDM2. This stabilization and activation of p53 lead to the transcriptional upregulation of target genes, such as p21, a potent cell cycle inhibitor, and PUMA, a pro-apoptotic protein. The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[2] Kevetrin has also demonstrated the ability to induce apoptosis in a transcription-independent manner by promoting the accumulation of monoubiquitinated p53 in the cytoplasm, where it can interact with pro-apoptotic proteins BAX or BAK at the mitochondria.

Data Presentation

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in acute myeloid leukemia (AML) cell lines, as determined by flow cytometry.

Table 1: Kevetrin-Induced Apoptosis in AML Cell Lines (48h Treatment)

Cell Line (TP53 Status)Kevetrin Concentration (µM)% of Apoptotic Cells (Annexin V+)
MOLM-13 (wild-type) Control12.53 ± 6.15
34054.95 ± 5.63
OCI-AML3 (wild-type) Control2.60 ± 0.70
34010.03 ± 3.79
KASUMI-1 (mutant) Control13.18 ± 0.80
34079.70 ± 4.57
NOMO-1 (mutant) Control22.90 ± 4.63
34060.93 ± 2.63

Data extracted from a study on the effects of Kevetrin on AML cell lines.[2]

Table 2: Effect of Kevetrin (340 µM) on Cell Cycle Distribution in AML Cell Lines

Cell Line (TP53 Status)Treatment Time% G0/G1 Phase% S Phase% G2/M Phase
OCI-AML3 (wild-type) 24hIncreasedDecreasedNo significant change
48hIncreasedDecreasedNo significant change
NOMO-1 (mutant) 24hIncreasedDecreasedNo significant change
48hIncreasedDecreasedNo significant change
MOLM-13 (wild-type) 24h & 48hNo significant alterationNo significant alterationNo significant alteration
KASUMI-1 (mutant) 24h & 48hNo significant alterationNo significant alterationNo significant alteration

Qualitative summary based on findings where a significant accumulation in G0/G1 was observed in OCI-AML3 and NOMO-1 cells.[2]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in Kevetrin-treated cells using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[4]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Wash cells with PBS, then add trypsin-EDTA to detach them. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[5]

    • Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C in ethanol for several weeks.[5]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[5]

    • Carefully aspirate the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 15 minutes to degrade RNA, which can also be stained by PI.[5]

    • Add 400 µL of PI staining solution to the cell suspension.[5]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 10,000 events per sample.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to exclude cell doublets and aggregates.

    • Analyze the PI fluorescence histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following Kevetrin treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is used as a viability dye to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[1]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Staining:

    • Harvest the cells as described in Protocol 1.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use a dot plot of FITC (Annexin V) versus PI to distinguish the following populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population may be small).

Mandatory Visualizations

Kevetrin_Signaling_Pathway cluster_degradation p53 Degradation Pathway Kevetrin Kevetrin hydrochloride MDM2 MDM2 Kevetrin->MDM2 Inhibits interaction p53 p53 Kevetrin->p53 Induces Phosphorylation MDM2->p53 MDM2->p53 Ubiquitinates p53_P p53-P (Ser15) Degradation Proteasomal Degradation p53->Degradation p21 p21 p53_P->p21 Upregulates PUMA PUMA p53_P->PUMA Upregulates CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest Induces Apoptosis Apoptosis PUMA->Apoptosis Induces Ub Ubiquitination

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellSeeding Seed Cells Treatment Treat with Kevetrin or Vehicle CellSeeding->Treatment Harvesting Harvest Cells Treatment->Harvesting Fixation Fix with 70% Cold Ethanol (for Cell Cycle) Harvesting->Fixation AnnexinV_Staining Stain with Annexin V and PI (for Apoptosis) Harvesting->AnnexinV_Staining PI_Staining Stain with PI and RNase A Fixation->PI_Staining FlowCytometry Acquire Data on Flow Cytometer PI_Staining->FlowCytometry AnnexinV_Staining->FlowCytometry DataAnalysis Analyze Data: Cell Cycle Phases or Apoptosis Quadrants FlowCytometry->DataAnalysis

Caption: Experimental workflow for flow cytometry analysis of Kevetrin-treated cells.

References

Application Notes: Gene Expression Profiling of Cancer Cells Treated with Kevetrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride is a small molecule anti-cancer agent that has demonstrated both p53-dependent and p53-independent mechanisms of action in various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound on gene expression in cancer cells, with a focus on acute myeloid leukemia (AML).

Kevetrin has been shown to activate and stabilize the p53 protein, a critical tumor suppressor, leading to cell cycle arrest and apoptosis.[1][4] In cancer cells with wild-type p53, Kevetrin can induce the expression of p53 target genes such as CDKN1A (p21) and PMAIP1 (NOXA).[1] Furthermore, Kevetrin has been observed to influence the Rb-E2F pathway, another critical regulator of the cell cycle.[2] Gene expression profiling of cancer cells treated with Kevetrin reveals a significant alteration in transcriptional programs, including the downregulation of pathways involved in glycolysis, DNA repair, and the unfolded protein response.[5][6]

These application notes provide a framework for researchers to investigate the molecular mechanisms of this compound and to identify potential biomarkers of drug response.

Data Presentation

The following tables summarize illustrative quantitative data from gene expression profiling of AML cell lines (MOLM-13 with wild-type p53 and KASUMI-1 with mutant p53) treated with this compound (340 µM for 48 hours). This data is based on published findings and serves as an example for presenting experimental results.[1][7]

Table 1: Overview of Differentially Expressed Genes in AML Cell Lines Treated with this compound.

Cell LineTotal Upregulated GenesTotal Downregulated Genes
MOLM-13 (p53-wt)1,0241,563
KASUMI-1 (p53-mut)3251,535

Table 2: Expression Changes of Key p53 Target Genes in MOLM-13 Cells.

Gene SymbolGene NameFold Changep-value
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)+3.5<0.01
MDM2MDM2 Proto-Oncogene+2.8<0.01
PMAIP1Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA)+4.2<0.01
BAXBCL2 Associated X, Apoptosis Regulator+2.1<0.05

Table 3: Expression Changes of Key Genes in the Rb-E2F Pathway in KASUMI-1 Cells.

Gene SymbolGene NameFold Changep-value
E2F1E2F Transcription Factor 1-2.5<0.01
CCNE1Cyclin E1-2.2<0.05
MYCMYC Proto-Oncogene-3.0<0.01

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of AML cell lines and subsequent treatment with this compound.

Materials:

  • AML cell lines (e.g., MOLM-13, KASUMI-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • 6-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain logarithmic growth.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 85-340 µM).[5]

  • Cell Seeding and Treatment:

    • Determine cell viability and density using trypan blue exclusion.

    • Seed 1 x 10^6 cells in each well of a 6-well plate.

    • Treat cells with varying concentrations of this compound or with DMSO as a vehicle control.

    • Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).

RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from treated cancer cells.

Materials:

  • Treated and control cells from Protocol 1

  • TRIzol reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or equivalent

Procedure:

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Lyse the cell pellet using TRIzol reagent according to the manufacturer's instructions.

  • RNA Isolation:

    • Perform phase separation by adding chloroform and centrifuging.

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with 75% ethanol.

  • RNA Resuspension and Quality Control:

    • Air-dry the RNA pellet and resuspend in RNase-free water.

    • Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

    • Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA sequencing.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for preparing RNA samples for sequencing.

Materials:

  • High-quality total RNA from Protocol 2

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • Follow the manufacturer's protocol for the chosen library preparation kit. This typically includes:

      • mRNA purification (poly-A selection)

      • RNA fragmentation

      • First and second-strand cDNA synthesis

      • Adenylation of 3' ends

      • Adapter ligation

      • PCR amplification of the library

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a Qubit fluorometer.

    • Assess the library size distribution using an Agilent Bioanalyzer.

  • Sequencing:

    • Pool libraries if multiplexing.

    • Sequence the libraries on a next-generation sequencing platform according to the manufacturer's instructions.

Data Analysis of RNA-Seq Results

This protocol outlines the bioinformatic analysis of RNA-seq data.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter trimming)

  • STAR or HISAT2 (for alignment)

  • featureCounts or htseq-count (for read counting)

  • DESeq2 or edgeR (for differential gene expression analysis)

  • Gene Ontology (GO) and pathway analysis tools (e.g., GSEA, DAVID)

Procedure:

  • Quality Control and Pre-processing:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Trim adapter sequences and low-quality reads.

  • Alignment and Quantification:

    • Align the trimmed reads to a reference genome.

    • Count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis:

    • Use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between Kevetrin-treated and control samples.

    • Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

  • Functional Annotation and Pathway Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Kevetrin_p53_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kevetrin Kevetrin hydrochloride p53_cyto p53 Kevetrin->p53_cyto stabilizes MDM2_nuc MDM2 Kevetrin->MDM2_nuc inhibits MDM2_cyto MDM2 p53_cyto->MDM2_cyto inhibits binding Proteasome Proteasome p53_cyto->Proteasome degradation p53_nuc p53 (stabilized) p53_cyto->p53_nuc translocates MDM2_cyto->p53_cyto ubiquitinates p21_gene CDKN1A (p21) Gene p53_nuc->p21_gene activates transcription PUMA_gene PUMA Gene p53_nuc->PUMA_gene activates transcription Apoptosis_gene Apoptotic Genes (e.g., BAX) p53_nuc->Apoptosis_gene activates transcription p21_protein p21 p21_gene->p21_protein PUMA_protein PUMA PUMA_gene->PUMA_protein Apoptosis_protein Pro-apoptotic Proteins Apoptosis_gene->Apoptosis_protein CellCycleArrest Cell Cycle Arrest (G1/S) p21_protein->CellCycleArrest Apoptosis Apoptosis PUMA_protein->Apoptosis Apoptosis_protein->Apoptosis

Caption: Kevetrin's p53-dependent mechanism of action.

Kevetrin_Rb_E2F_Pathway cluster_input cluster_pathway Rb-E2F Pathway Kevetrin Kevetrin hydrochloride E2F E2F1 Kevetrin->E2F downregulates CDK46 CDK4/6 CDK_Cyclin CDK4/6-Cyclin D Complex CDK46->CDK_Cyclin CyclinD Cyclin D CyclinD->CDK_Cyclin Rb Rb CDK_Cyclin->Rb phosphorylates pRb p-Rb Rb->pRb Rb_E2F Rb-E2F Complex Rb->Rb_E2F pRb->Rb_E2F E2F->Rb_E2F TargetGenes Target Genes (e.g., CCNE1, MYC) E2F->TargetGenes activates transcription Rb_E2F->E2F releases Proliferation Cell Proliferation TargetGenes->Proliferation Experimental_Workflow start Cancer Cell Culture (e.g., MOLM-13, KASUMI-1) treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis deg Differential Gene Expression Analysis data_analysis->deg pathway Pathway and GO Enrichment Analysis data_analysis->pathway end Identification of Affected Pathways and Biomarkers deg->end pathway->end

References

Application Note: Visualizing p53 Nuclear Translocation Induced by Kevetrin Using Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin is a small molecule anti-cancer agent that has been shown to activate the p53 tumor suppressor pathway.[1] A key mechanism of p53 activation involves its translocation from the cytoplasm to the nucleus, where it can function as a transcription factor to regulate genes involved in cell cycle arrest and apoptosis.[2] This application note provides a detailed protocol for the immunofluorescent staining of p53 in cancer cells treated with Kevetrin, enabling the visualization and quantification of its nuclear localization.

Kevetrin induces the phosphorylation of p53 at serine 15, which leads to a reduced interaction with its negative regulator, MDM2.[1] This stabilization of p53 prevents its degradation and promotes its accumulation in the nucleus.[1][2] The subsequent activation of p53-mediated pathways can lead to the induction of apoptosis, making Kevetrin a promising therapeutic agent.[1] The protocol described herein is designed to provide a robust method for assessing the efficacy of Kevetrin in inducing p53 nuclear translocation, a critical biomarker for its activity.

Signaling Pathway of Kevetrin-Induced p53 Activation

Kevetrin treatment initiates a signaling cascade that leads to the activation of p53. The diagram below illustrates the key steps in this pathway, from the inhibition of MDM2 to the downstream effects on cell cycle and apoptosis.

Kevetrin_p53_Pathway Kevetrin Kevetrin MDM2 MDM2 Kevetrin->MDM2 inhibits p53_cyto p53 (cytoplasmic) MDM2->p53_cyto ubiquitination & degradation p53_phos p53-P (Ser15) p53_cyto->p53_phos phosphorylation p53_nuc p53 (nuclear) p53_phos->p53_nuc translocation p21 p21 p53_nuc->p21 activates transcription PUMA PUMA p53_nuc->PUMA activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis IF_Workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis CellSeeding Seed Cells on Coverslips KevetrinTreatment Treat with Kevetrin CellSeeding->KevetrinTreatment Fixation Fixation (4% PFA) KevetrinTreatment->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-p53) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Alexa Fluor 488) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (DAPI) SecondaryAb->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Quantification Image Quantification Imaging->Quantification

References

Application Notes and Protocols: Investigating Kevetrin Hydrochloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride (3-cyanopropyl carbamimidothioate hydrochloride) is a small molecule investigational drug that has garnered attention for its potential as an anti-cancer agent.[1] Its primary mechanism of action involves the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[2][3] Kevetrin has demonstrated both p53-dependent and -independent anti-tumor activities in preclinical and clinical settings.[4] While studies have explored its efficacy as a monotherapy, its potential in combination with conventional chemotherapy agents is an area of significant interest for enhancing therapeutic outcomes and overcoming drug resistance.

These application notes provide a summary of the known mechanisms of Kevetrin and offer detailed protocols for evaluating its synergistic or additive effects with other chemotherapy agents. Although specific preclinical or clinical data on the combination of Kevetrin with doxorubicin, paclitaxel, or carboplatin is limited in publicly available literature, the provided protocols are based on established methodologies for assessing drug combinations in cancer research.

Mechanism of Action of this compound

Kevetrin's anti-cancer effects are primarily attributed to its ability to modulate the p53 signaling pathway. In cancer cells with wild-type p53, Kevetrin can induce the stabilization and activation of p53.[4] This leads to the transcriptional upregulation of p53 target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA (p53 upregulated modulator of apoptosis), which promotes apoptosis.[2][3] The activation of p53 is thought to occur through the inhibition of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[2]

Interestingly, Kevetrin has also shown efficacy in cancer cells with mutant p53, suggesting a p53-independent mechanism of action.[4] This broad activity makes Kevetrin a promising candidate for treating a wide range of cancers, as p53 is mutated in over half of all human tumors.

Data from Preclinical Monotherapy Studies

While specific data on combination therapies is scarce, preclinical studies of Kevetrin as a single agent provide valuable insights into its dose-dependent effects on cancer cells. The following tables summarize representative data from studies on acute myeloid leukemia (AML) cell lines.

Table 1: Effect of Kevetrin on Cell Viability in AML Cell Lines

Cell LineTP53 StatusTreatment DurationKevetrin Concentration (µM)% Cell Viability (relative to control)
MOLM-13Wild-type48 hours340Decreased significantly
KASUMI-1Mutant48 hours85Dose-dependent decrease
170Dose-dependent decrease
340Dose-dependent decrease
OCI-AML3Wild-type48 hours170Decreased significantly
340Decreased significantly
NOMO-1Mutant48 hours85Dose-dependent decrease
170Dose-dependent decrease
340Dose-dependent decrease

Source: Data compiled from a study on Kevetrin in AML cell lines.[4]

Table 2: Induction of Apoptosis by Kevetrin in AML Cell Lines

Cell LineTP53 StatusTreatment DurationKevetrin Concentration (µM)% Annexin V Positive Cells
MOLM-13Wild-type48 hours34054.95 ± 5.63
KASUMI-1Mutant24 hours340Significant increase
OCI-AML3Wild-type48 hours34010.03 ± 3.79
NOMO-1Mutant48 hours34060.93 ± 2.63

Source: Data compiled from a study on Kevetrin in AML cell lines.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and drugs.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Kevetrin in combination with another chemotherapy agent (e.g., doxorubicin, paclitaxel, or carboplatin) and to assess for synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent (e.g., doxorubicin, paclitaxel, carboplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Kevetrin and the second chemotherapy agent in complete medium.

    • Treat cells with:

      • Kevetrin alone at various concentrations.

      • The second chemotherapy agent alone at various concentrations.

      • Combinations of Kevetrin and the second agent at fixed ratios or varying concentrations.

      • Include untreated control wells (medium only).

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction (CI < 1: synergy; CI = 1: additive; CI > 1: antagonism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Kevetrin in combination with another chemotherapy agent.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Kevetrin, the second chemotherapy agent, and their combination as described in the cell viability protocol.

  • Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of the drug combination on the expression and activation of key proteins in relevant signaling pathways (e.g., p53 pathway, apoptosis-related proteins).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Chemotherapy agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously. After incubation, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

The following diagrams illustrate key concepts related to the application of Kevetrin.

Kevetrin_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21_gene p21 gene p53->p21_gene activates PUMA_gene PUMA gene p53->PUMA_gene activates p53_degradation p53 Degradation p53->p53_degradation MDM2 MDM2 MDM2->p53 ubiquitinates for degradation Cell Cycle Arrest Cell Cycle Arrest p21_gene->Cell Cycle Arrest Apoptosis Apoptosis PUMA_gene->Apoptosis Kevetrin Kevetrin hydrochloride Kevetrin->MDM2 inhibits

Figure 1. Simplified signaling pathway of Kevetrin's p53-dependent mechanism.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cancer Cell Line seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with Kevetrin, Chemotherapy Agent, and Combination seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V) incubate->apoptosis western_blot Western Blot incubate->western_blot analyze_data Data Analysis: - IC50 Calculation - Combination Index - Protein Expression viability->analyze_data apoptosis->analyze_data western_blot->analyze_data conclusion Conclusion: Determine Synergistic, Additive, or Antagonistic Effect analyze_data->conclusion

Figure 2. General experimental workflow for evaluating drug combinations.

Conclusion and Future Directions

This compound holds promise as an anti-cancer agent due to its ability to activate p53-dependent and -independent cell death pathways. While robust data on its combination with other chemotherapies is not yet widely available, the provided protocols offer a framework for researchers to investigate these potential synergies. Future studies should focus on systematic in vitro and in vivo evaluations of Kevetrin in combination with standard-of-care chemotherapy drugs. Such research is crucial to determine optimal drug ratios, dosing schedules, and to elucidate the molecular mechanisms underlying any observed synergistic effects. These findings will be essential for the rational design of future clinical trials aimed at improving cancer treatment outcomes.

References

Research applications of Kevetrin hydrochloride in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Kevetrin hydrochloride is a small molecule, third-generation thioureidobutyronitrile, that has emerged as a promising investigational anti-cancer agent for the treatment of solid tumors. Its primary mechanism of action centers on the activation and stabilization of the p53 tumor suppressor protein, often referred to as the "guardian of the genome."[1][2] In a majority of human cancers, the p53 pathway is inactivated, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1][2] Kevetrin has demonstrated a unique ability to modulate both wild-type and mutant forms of p53, making it a subject of significant interest in oncology research.[3]

These application notes provide a comprehensive overview of the research applications of this compound in solid tumors, detailing its mechanism of action, summarizing key preclinical and clinical findings, and offering detailed protocols for relevant experimental assays.

Therapeutic Applications in Solid Tumors

Kevetrin has been investigated in a range of solid tumors, both in preclinical models and in clinical trials. Research has demonstrated its potential efficacy in:

  • Ovarian Cancer: Kevetrin has received Orphan Drug designation from the FDA for the treatment of ovarian cancer.[1] A Phase 1 clinical trial showed encouraging signs of therapeutic response in a patient with Stage 4 ovarian cancer, with the near-complete disappearance of a metastatic lesion.[3] A Phase 2a clinical trial was subsequently initiated for patients with platinum-resistant/refractory ovarian cancer.[1][4] Preclinical studies in OVCAR-3 and OV-90 ovarian tumor models, which harbor mutant p53, have also shown its efficacy.[4]

  • Advanced Solid Malignancies: A Phase 1 clinical trial has been successfully completed in patients with advanced solid tumors, demonstrating the safety and tolerability of Kevetrin.[1][3][5] This trial provided crucial pharmacokinetic data for the design of subsequent Phase 2 studies.

  • Other Solid Tumors: Preclinical studies have shown Kevetrin's activity in lung, breast, and colon cancer cell and xenograft models.[1]

Mechanism of Action

Kevetrin exerts its anti-tumor effects through a multi-faceted mechanism that primarily involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis.[6] It has been shown to be effective in cancer cells with both wild-type and mutant p53.

In cells with wild-type p53:

  • p53 Activation and Stabilization: Kevetrin induces the phosphorylation of p53 at Serine 15, which reduces its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3] This leads to the stabilization and accumulation of p53.

  • Transcription-Dependent Apoptosis: Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic target genes such as PUMA (p53 upregulated modulator of apoptosis).[3]

  • Cell Cycle Arrest: Kevetrin increases the expression of p21 (Waf1), a cyclin-dependent kinase inhibitor and a key downstream target of p53, which leads to cell cycle arrest, primarily at the G2/M phase.[3]

  • Transcription-Independent Apoptosis: Kevetrin also promotes a transcription-independent apoptotic pathway. It enhances the phosphorylation of MDM2, which alters its E3 ligase activity and leads to the accumulation of monoubiquitinated p53 in the cytoplasm.[3] This form of p53 can then directly interact with pro-apoptotic proteins like BAX and BAK at the mitochondria to induce apoptosis.[3]

In cells with mutant p53:

  • Degradation of Mutant p53: Kevetrin is believed to induce the degradation of oncogenic mutant p53.[6] One proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6), which in turn negatively affects the HDAC6-Hsp90 chaperone axis responsible for stabilizing mutant p53.

  • p53-Independent Upregulation of p21: In some cancer cell lines, such as those from ovarian cancer with mutant p53, Kevetrin has been observed to upregulate p21 expression in a p53-independent manner.

Downstream Effects:

  • Induction of Apoptosis: A hallmark of Kevetrin's activity is the strong induction of apoptosis, characterized by the activation of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase).[3]

  • Rb-E2F Pathway Modulation: Kevetrin has also been shown to affect the Rb-E2F tumor suppressor pathway by downregulating E2F1 and its target genes.

Signaling Pathway Diagram

Kevetrin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kevetrin Kevetrin hydrochloride HDAC6 HDAC6 Kevetrin->HDAC6 Inhibition p53_wt Wild-type p53 Kevetrin->p53_wt Phosphorylation (Ser15) p53_mut Mutant p53 Kevetrin->p53_mut Degradation MDM2 MDM2 Kevetrin->MDM2 Phosphorylation E2F1 E2F1 Kevetrin->E2F1 Downregulation p53_mono Monoubiquitinated p53 BAX_BAK BAX / BAK p53_mono->BAX_BAK Interaction Apoptosis Apoptosis BAX_BAK->Apoptosis Hsp90 Hsp90 Hsp90->p53_mut Stabilization HDAC6->Hsp90 p53_wt->MDM2 Inhibition of interaction p21 p21 p53_wt->p21 Upregulation PUMA PUMA p53_wt->PUMA Upregulation MDM2->p53_mono Monoubiquitination MDM2->p53_wt Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PUMA->Apoptosis E2F1->CellCycleArrest Progression Rb Rb Rb->E2F1

Caption: this compound's mechanism of action in cancer cells.

Quantitative Data Summary

ParameterCell Line(s) / Study PopulationTreatmentResultReference
Preclinical Data
G2/M ArrestNon-small cell lung carcinoma cellsNot specified78% effective rate
Apoptosis InductionNon-small cell lung carcinoma cellsNot specified66% increase compared to untreated cells
Apoptosis Induction (Annexin V+)MOLM-13 (AML)340 µM Kevetrin for 48h54.95 ± 5.63% (vs. 12.53 ± 6.15% in control)[7]
G0/G1 Phase AccumulationOCI-AML3 and NOMO-1 (AML)85-340 µM KevetrinSignificant accumulation[7]
Oral BioavailabilitySprague-Dawley ratsOral administration79%[4]
Clinical Data
p21 Expression IncreasePatients with advanced solid cancers (Phase I)Kevetrin treatment≥10% increase in 48% of patients (7-24h post-treatment)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted Kevetrin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with this compound for the desired time. Include an untreated control.

    • Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for p53 and p21

This protocol outlines the detection of p53 and p21 protein levels in Kevetrin-treated cells.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • After treatment with Kevetrin, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis viability_analysis Quantify Cell Viability (IC50 determination) cell_viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells (Flow Cytometry) apoptosis_assay->apoptosis_analysis protein_quantification Quantify Protein Expression (p53, p21) protein_analysis->protein_quantification end End: Elucidate Anti-tumor Effects viability_analysis->end apoptosis_analysis->end protein_quantification->end

Caption: A typical experimental workflow for evaluating Kevetrin.

References

Application Notes and Protocols for Kevetrin Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kevetrin hydrochloride is a small molecule anti-cancer agent that has demonstrated potential in both preclinical and clinical settings.[1] Its primary mechanism of action involves the activation of the tumor suppressor protein p53, often referred to as the "guardian of the genome," which plays a crucial role in regulating cell cycle and apoptosis.[1] Kevetrin has been shown to induce p53-dependent and -independent apoptosis in various cancer cell lines.[1][2] In cancer cells with wild-type p53, Kevetrin can activate and stabilize the protein by altering the E3 ligase processivity of its negative regulator, MDM2.[1] This leads to the upregulation of p53 target genes such as CDKN1A (encoding p21) and PMAIP1 (encoding PUMA), resulting in cell cycle arrest and apoptosis.[1] Kevetrin has also demonstrated activity in cancer cells with mutant p53.[2]

These application notes provide a comprehensive overview of the experimental design for clinical trials involving this compound, including detailed protocols for key assays and a summary of available quantitative data to guide researchers in their drug development efforts.

Data Presentation

Preclinical Data: In Vitro Efficacy of Kevetrin

The following table summarizes the in vitro effects of Kevetrin on various cancer cell lines.

Cell LineCancer TypeTP53 StatusKevetrin Concentration (µM)Incubation Time (hours)Observed EffectReference
MOLM-13Acute Myeloid LeukemiaWild-Type3404854.95% ± 5.63% apoptosis (Annexin V+)[1]
KASUMI-1Acute Myeloid LeukemiaMutant3404879.70% ± 4.57% apoptosis (Annexin V+)[1]
OCI-AML3Acute Myeloid LeukemiaWild-Type3404810.03% ± 3.79% apoptosis (Annexin V+)[1]
NOMO-1Acute Myeloid LeukemiaMutant3404860.93% ± 2.63% apoptosis (Annexin V+)[1]
Primary AML CellsAcute Myeloid LeukemiaMixed85-77.8% ± 12.9% viability[1]
170-56.1% ± 10.3% viability; 31.8% ± 13.3% apoptosis[1]
340-33.6% ± 13.5% viability; 54.3% ± 13.9% apoptosis[1]
OVCAR-3Ovarian Cancer->10048IC50 >100 µM[2][3]
HeyA8Ovarian Cancer->10048IC50 >100 µM[2][3]
OVCAR-10Ovarian Cancer->10048IC50 >100 µM[2][3]
ES2Ovarian Cancer->10048IC50 >100 µM[2][3]
Clinical Trial Dosing and Pharmacodynamic Effects

This table outlines the dosing regimens and observed pharmacodynamic effects from clinical trials of Kevetrin.

Clinical Trial PhaseTrial IdentifierCancer TypeDosing RegimenPharmacodynamic BiomarkerKey FindingsReference
Phase 1NCT01664000Advanced Solid TumorsStarting dose of 10 mg/m² as a 1-hour intravenous infusion once weekly for 3 weeks in 28-day cycles.p21 expression in peripheral blood mononuclear cells48% of patients showed a ≥10% increase in p21 expression 7–24 hours after treatment initiation.[1][1]
Phase 2aNCT02078627Platinum-Resistant/Refractory Ovarian CancerCohort 1: 250 mg/m² IV, 3 times per week for 3 weeks. Cohort 2: 350 mg/m² IV, 3 times per week for 3 weeks.Modulation of p53 and other cancer pathway biomarkers in tumor tissue.Study designed to evaluate safety, tolerability, and changes in biomarkers.[4][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Kevetrin on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Kevetrin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Kevetrin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Kevetrin).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with Kevetrin.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the desired concentrations of Kevetrin for the specified time. Include an untreated control group.

  • Harvest the cells (both adherent and suspension) and collect them in a microcentrifuge tube.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in Kevetrin-treated cells using flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells for each sample.

  • Wash the cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p53 and p21

This protocol is for detecting the expression levels of p53 and its downstream target p21 in response to Kevetrin treatment.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treatment with Kevetrin, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, p21, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway of Kevetrin in Wild-Type p53 Cancer Cells

Kevetrin_p53_Pathway Kevetrin Kevetrin hydrochloride MDM2 MDM2 Kevetrin->MDM2 Inhibits E3 ligase processivity p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Kevetrin's p53-dependent signaling pathway.

Experimental Workflow for In Vitro Evaluation of Kevetrin

Kevetrin_In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellSeeding Seed Cancer Cells KevetrinTreatment Treat with Kevetrin (Dose-Response) CellSeeding->KevetrinTreatment Viability Cell Viability (MTT Assay) KevetrinTreatment->Viability Apoptosis Apoptosis (Annexin V/PI) KevetrinTreatment->Apoptosis CellCycle Cell Cycle (PI Staining) KevetrinTreatment->CellCycle WesternBlot Protein Expression (Western Blot) KevetrinTreatment->WesternBlot IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Quantify p53/p21 Levels WesternBlot->ProteinLevels

Caption: In vitro experimental workflow for Kevetrin.

Logical Relationship in a Phase 1/2 Clinical Trial Design

Clinical_Trial_Logic cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Dose Expansion Cohort1 Cohort 1 (Low Dose) DLT1 Assess Dose Limiting Toxicities (DLTs) Cohort1->DLT1 Decision1 MTD not reached? DLT1->Decision1 Cohort2 Cohort 2 (Higher Dose) Decision1->Cohort2 Yes RP2D Recommended Phase 2 Dose (RP2D) Decision1->RP2D No ExpansionCohort Enroll Expansion Cohort RP2D->ExpansionCohort Efficacy Evaluate Efficacy (e.g., Response Rate) ExpansionCohort->Efficacy Safety Monitor Safety ExpansionCohort->Safety

Caption: Logical flow of a Phase 1/2 clinical trial.

References

Troubleshooting & Optimization

Optimizing Kevetrin Hydrochloride for Your Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Kevetrin hydrochloride in cell culture experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, water-soluble p53 activator with potential anti-tumor activity.[1] Its primary mechanism involves the activation of the tumor suppressor protein p53.[2] In cells with wild-type p53, Kevetrin can induce and stabilize p53.[3] This leads to the transcription of downstream targets like p21, which causes cell cycle arrest, and PUMA, which promotes apoptosis.[4] Kevetrin has also been shown to exhibit p53-independent activity in some cancer cell lines.[3][5]

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent. However, published studies provide a general range to begin optimization. For instance, in acute myeloid leukemia (AML) cell lines, concentrations between 85 µM and 340 µM have been used.[3][6][7] For A549 human lung adenocarcinoma cells, a concentration of 400 µM has been reported.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound?

This compound powder can be dissolved in sterile water to create a stock solution.[3] One source suggests a 3.4 mM stock solution in sterile water, which can be stored at 4°C for up to one month.[3] Another source indicates solubility in water, DMSO, and ethanol, and recommends storing stock solutions at -20°C for 1-3 months or -80°C for 3-6 months.[1] It is always recommended to prepare fresh dilutions from the stock solution for each experiment.

Q4: In which cancer cell lines has this compound shown activity?

Kevetrin has demonstrated activity in a variety of cancer cell lines, including:

  • Lung cancer (A549)[4]

  • Breast cancer (MDA-MB-231)[4]

  • Colon cancer[3]

  • Ovarian cancer[3][5]

  • Acute Myeloid Leukemia (AML) (OCI-AML3, MOLM-13, KASUMI-1, NOMO-1)[3][6]

It has shown efficacy in both p53 wild-type and p53-mutant cell lines.[3][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on cell viability. 1. Sub-optimal concentration: The concentration of Kevetrin may be too low for your specific cell line. 2. Short exposure time: The incubation time may not be sufficient to induce a cellular response. 3. Cell line resistance: The cell line may be resistant to Kevetrin's mechanism of action. 4. Degraded compound: Improper storage of this compound may have led to its degradation.1. Perform a dose-response study with a wider range of concentrations (e.g., 10 µM to 500 µM). 2. Increase the incubation time (e.g., 24, 48, and 72 hours).[3] 3. Verify the p53 status of your cell line. Consider testing a different cell line with known sensitivity to p53 activators. 4. Prepare a fresh stock solution of this compound.
High variability between replicates. 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing Kevetrin or reagents. 3. Edge effects in microplates: Evaporation in the outer wells of the plate.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. 3. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpected cell death in control group. 1. Solvent toxicity: The vehicle used to dissolve Kevetrin (if not water) may be toxic at the concentration used. 2. Contamination: Bacterial or fungal contamination of the cell culture.1. If using a solvent other than water, ensure the final concentration in the media is non-toxic. Run a vehicle-only control. 2. Regularly check your cell cultures for signs of contamination. Use aseptic techniques.

Experimental Protocols & Data

Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines the use of a colorimetric assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), to determine the IC50 value of this compound.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is 85 µM to 340 µM.[3]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Kevetrin. Include a vehicle-only control group.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Quantifying Apoptosis using Annexin V/PI Staining

This protocol describes how to measure apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Summary of this compound Effects on AML Cell Lines

The following table summarizes the effects of continuous exposure to this compound on the viability and apoptosis of various AML cell lines after 48 hours of treatment.

Cell LineTP53 StatusConcentration (µM)% Cell Viability (approx.)% Apoptotic Cells (Annexin V+) (approx.)
OCI-AML3 Wild-Type170Decreased~10%
340Significantly DecreasedNot specified
MOLM-13 Wild-Type340Significantly Decreased~55%
KASUMI-1 Mutant85DecreasedIncreased
170Further DecreasedIncreased
340Significantly Decreased~80%
NOMO-1 Mutant170DecreasedIncreased
340Significantly Decreased~61%

Data adapted from a study on Kevetrin's effects on AML cells.[3][9]

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental processes and molecular interactions of this compound, the following diagrams are provided.

Kevetrin_Mechanism_of_Action Kevetrin Kevetrin hydrochloride MDM2 MDM2 Kevetrin->MDM2 Inhibits E3 ligase activity p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Kevetrin's mechanism of action in p53 wild-type cells.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed cells in 96-well plate Prep_Kevetrin 2. Prepare serial dilutions of Kevetrin Treat_Cells 3. Treat cells with Kevetrin dilutions Prep_Kevetrin->Treat_Cells Incubate 4. Incubate for 24, 48, 72 hours Treat_Cells->Incubate Add_Reagent 5. Add cell viability reagent (e.g., MTS) Incubate->Add_Reagent Read_Plate 6. Read absorbance Add_Reagent->Read_Plate Analyze_Data 7. Calculate % viability and determine IC50 Read_Plate->Analyze_Data Apoptosis_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection Treat 1. Treat cells with Kevetrin Harvest 2. Harvest cells Treat->Harvest Wash 3. Wash with PBS Harvest->Wash Stain 4. Stain with Annexin V and Propidium Iodide Wash->Stain Flow_Cytometry 5. Analyze by Flow Cytometry Stain->Flow_Cytometry Quantify 6. Quantify apoptotic cell populations Flow_Cytometry->Quantify

References

Common challenges in dissolving Kevetrin hydrochloride for in-vitro use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kevetrin hydrochloride in in-vitro applications.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For in-vitro experiments, sterile water is a common solvent for preparing this compound stock solutions.[1] One study reports the preparation of a 3.4 mM stock solution in sterile water.[1] Alternatively, Dimethyl sulfoxide (DMSO) can also be used, with a solubility of at least 40 mg/mL.[2]

2. What is the recommended storage condition for this compound solutions?

3. What is the mechanism of action of this compound?

This compound is an activator of the tumor suppressor protein p53.[3][4] It works by inducing the phosphorylation of p53 at Serine 15, which reduces its interaction with MDM2, an enzyme that promotes p53 degradation.[3] This stabilization of p53 leads to the activation of downstream pathways that can induce cell cycle arrest and apoptosis.[1][3] Kevetrin can activate both transcription-dependent and independent apoptotic pathways.[3]

Troubleshooting Guide

Challenge Possible Cause Recommended Solution
Precipitation in stock solution The concentration of this compound may have exceeded its solubility limit in the chosen solvent.- Gently warm the solution and/or sonicate to aid dissolution.[2]- Prepare a more dilute stock solution.
Cloudiness or precipitation upon dilution in cell culture media The pH or composition of the cell culture media may affect the solubility of this compound, leading to precipitation.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Add the stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.
Inconsistent experimental results The stability of the this compound solution may be compromised.- Prepare fresh stock solutions regularly, as recommended (e.g., monthly for aqueous solutions stored at 4°C).[1]- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use volumes before freezing.- Protect the stock solution from light, as light exposure can degrade some chemical compounds.
Low cell viability in control group (treated with vehicle) The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity at the concentration used.- Determine the maximum concentration of the vehicle that is tolerated by your specific cell line without affecting viability.- Ensure the final concentration of the vehicle in the experimental wells is consistent across all conditions, including the untreated control.

Quantitative Data Summary

Solubility of this compound

SolventSolubilityNotes
Water2 mg/mLA 3.4 mM stock solution in sterile water has been reported.[1]
DMSO≥ 40 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]

Experimental Protocols

Preparation of this compound Stock Solution (Aqueous)

This protocol is based on a method described in a study on acute myeloid leukemia cells.[1]

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 3.4 mM stock solution (Molecular Weight: 179.67 g/mol ).

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water to the tube.

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution at 4°C for up to one month.

Visualizations

Kevetrin_Signaling_Pathway Kevetrin Kevetrin p53 p53 Kevetrin->p53 activates/stabilizes MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to

Caption: this compound's mechanism of action on the p53 signaling pathway.

experimental_workflow start Start dissolve Dissolve Kevetrin HCl in Sterile Water (3.4 mM) start->dissolve store Store Stock Solution at 4°C dissolve->store treat Treat Cells with Desired Concentration store->treat incubate Incubate for Specified Time treat->incubate analyze Analyze Cellular Effects (e.g., Apoptosis, Cell Cycle) incubate->analyze end End analyze->end

Caption: A typical experimental workflow for in-vitro studies using this compound.

References

Troubleshooting unexpected results in Kevetrin hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kevetrin hydrochloride assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule that can induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways. In cells with wild-type p53, Kevetrin can activate and stabilize the p53 protein by altering the E3 ligase activity of its negative regulator, MDM2. This leads to the increased expression of p53 target genes, such as p21 and PUMA, which promote cell cycle arrest and apoptosis. Kevetrin has also been shown to exert effects in cells with mutant p53, suggesting a broader anti-cancer activity.

Q2: Which assays are most commonly used to assess the effects of this compound?

The most common assays to evaluate the cellular response to this compound treatment include:

  • MTT Assay: To assess cell viability and metabolic activity.

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: To detect and quantify apoptosis.

  • Western Blotting: To analyze the expression levels of key proteins in the p53 signaling pathway, such as p53, phospho-p53 (Ser15), MDM2, and p21.

Q3: What are the expected results in a Western blot after successful this compound treatment in p53 wild-type cells?

Following successful treatment of p53 wild-type cancer cells with this compound, you can typically expect to observe the following changes in protein expression:

Target ProteinExpected ChangeRationale
p53 IncreaseStabilization of the p53 protein due to inhibition of MDM2-mediated degradation.
Phospho-p53 (Ser15) IncreasePhosphorylation at Serine 15 is an indicator of p53 activation.
p21 IncreaseUpregulation of this p53 target gene, leading to cell cycle arrest.
PUMA IncreaseInduction of this pro-apoptotic p53 target gene.

Troubleshooting Guides

MTT Assay: Unexpected Viability Results

Problem: Inconsistent or unexpected cell viability readings after this compound treatment.

Potential Cause Troubleshooting Steps
High Background Absorbance - Use phenol red-free media during the MTT incubation step. - Ensure media-only wells (blanks) have low absorbance. Contamination can increase background.
Incomplete Formazan Crystal Solubilization - Ensure complete dissolution of the purple formazan crystals by gentle pipetting or placing the plate on an orbital shaker for 5-15 minutes. - Use a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol).
"Edge Effect" on 96-well Plate - Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Cell Number Optimization - Ensure the number of cells plated is within the linear range of the assay for your specific cell line. Create a standard curve of cell number versus absorbance.
Annexin V/PI Flow Cytometry: Ambiguous Apoptosis Data

Problem: Difficulty in distinguishing between live, apoptotic, and necrotic cell populations.

Potential Cause Troubleshooting Steps
High Percentage of PI-Positive Cells in Control Group - Handle cells gently during harvesting and staining to avoid mechanical membrane damage. - Use a non-enzymatic cell dissociation method for adherent cells where possible.
Weak or No Annexin V Signal in Treated Group - Confirm that the concentration and duration of this compound treatment are sufficient to induce apoptosis. - Ensure the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. - Check for reagent degradation by using a positive control for apoptosis induction (e.g., staurosporine).
Poor Separation of Cell Populations - Optimize flow cytometer settings (FSC, SSC, and fluorescence compensation) using single-stained controls. - Ensure cells are at the correct concentration (e.g., 1 x 10^6 cells/mL) before staining.
Western Blot: Issues with p53 Pathway Protein Detection

Problem: Weak, absent, or non-specific bands for p53 or its target proteins.

Potential Cause Troubleshooting Steps
Weak or No Signal for Target Protein - Increase the amount of protein loaded per lane (typically 20-40 µg). - Optimize the primary antibody concentration and consider an overnight incubation at 4°C. - Confirm that the protein has been successfully transferred from the gel to the membrane using Ponceau S staining.
High Background or Non-Specific Bands - Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). - Optimize the primary and secondary antibody dilutions. - Increase the number and duration of wash steps.
Unexpected Molecular Weight of p53 - p53 can undergo post-translational modifications that affect its migration on an SDS-PAGE gel. The apparent molecular weight may differ from the theoretical weight.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound primarily functions by activating the p53 tumor suppressor pathway. In cells with wild-type p53, it disrupts the interaction between p53 and its negative regulator, MDM2. This leads to p53 stabilization, accumulation, and subsequent transactivation of target genes that induce cell cycle arrest and apoptosis.

Kevetrin_Signaling Kevetrin This compound MDM2 MDM2 Kevetrin->MDM2 inhibits p53 p53 MDM2->p53 promotes degradation p53_stabilized Stabilized & Activated p53 p53->p53_stabilized accumulation p21 p21 p53_stabilized->p21 activates transcription PUMA PUMA p53_stabilized->PUMA activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound's p53-dependent signaling pathway.

MTT Cell Viability Assay Workflow

This workflow outlines the key steps for assessing cell viability following treatment with this compound using an MTT assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in a 96-well plate treatment 2. Treat cells with this compound cell_seeding->treatment add_mtt 3. Add MTT reagent to each well treatment->add_mtt incubation 4. Incubate for 2-4 hours at 37°C add_mtt->incubation solubilization 5. Add solubilization solvent (e.g., DMSO) incubation->solubilization read_absorbance 6. Read absorbance at 570 nm solubilization->read_absorbance

Caption: Experimental workflow for the MTT cell viability assay.

Detailed MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Annexin V/PI Apoptosis Assay Workflow

This diagram illustrates the process of detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Improving the stability and storage of Kevetrin hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of Kevetrin hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year or at -20°C for one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1][2]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is a water-soluble small molecule.[1][3] It can be dissolved in DMSO (≥40 mg/mL), water (100 mg/mL, may require sonication), and ethanol.[1][2][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce solubility.[1][2]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur for several reasons, including solvent choice, concentration, and storage conditions. If you observe precipitates, gentle warming and/or sonication can help redissolve the compound.[2] For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used to achieve a clear solution.[2] Always ensure you are not exceeding the solubility limit for the chosen solvent.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, small molecules with similar structures can be susceptible to hydrolysis (especially under acidic or alkaline conditions), oxidation, and photolysis.[5][6] It is crucial to protect solutions from extreme pH, strong oxidizing agents, and prolonged exposure to light.

Q5: How can I assess the stability of my this compound solution?

A5: The most common method for assessing the stability of pharmaceutical solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8][9] This technique can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the quantification of the remaining intact drug over time.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Possible Cause Recommended Solution
Difficulty Dissolving - Use of non-anhydrous DMSO.- Exceeding solubility limit.- Insufficient mixing.- Use fresh, high-quality anhydrous DMSO.[1][2]- Prepare a less concentrated solution.- Use sonication or gentle warming to aid dissolution.[2]
Precipitation After Storage - Solution was not fully dissolved initially.- Fluctuation in storage temperature.- Solvent evaporation.- Ensure complete dissolution before storage.- Maintain a consistent storage temperature.- Use tightly sealed vials to prevent evaporation.
Loss of Biological Activity - Chemical degradation of Kevetrin.- Repeated freeze-thaw cycles.- Prepare fresh solutions for critical experiments.- Aliquot stock solutions to avoid freeze-thaw cycles.[1]- Store solutions protected from light and at the recommended temperature.
Discoloration of Solution - Oxidation or other chemical degradation.- Discard the solution and prepare a fresh batch.- Consider purging the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 36 mg/mL).[1]

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile. This is a crucial step in developing a stability-indicating analytical method.

Materials:

  • This compound solution (e.g., 1 mg/mL in water or a relevant buffer)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (254 nm and 365 nm)

  • White light source

  • Oven or incubator

  • HPLC system

Procedure:

  • Acidic Hydrolysis: Mix an equal volume of the this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an equal volume of the this compound solution with 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix an equal volume of the this compound solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the this compound solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the this compound solution to UV light (254 nm and 365 nm) and white light for a defined period.

  • At the end of each stress condition, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using a suitable HPLC method to determine the percentage of degradation.

Visualizations

Kevetrin's Mechanism of Action

Kevetrin is an activator of the tumor suppressor protein p53 and influences other key cellular pathways.

Kevetrin_Signaling_Pathway cluster_Kevetrin Kevetrin cluster_p53 p53 Pathway cluster_RbE2F Rb-E2F Pathway Kevetrin Kevetrin MDM2 MDM2 Kevetrin->MDM2 inhibits E3 ligase activity E2F1 E2F1 Kevetrin->E2F1 downregulates p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 induces expression PUMA PUMA p53->PUMA induces expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_p53 Apoptosis PUMA->Apoptosis_p53 TS Thymidylate Synthase E2F1->TS induces expression TumorGrowth Tumor Growth TS->TumorGrowth

Caption: Kevetrin's dual action on the p53 and Rb-E2F pathways.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound solutions.

Stability_Workflow Prep Prepare Kevetrin Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Control Unstressed Control Prep->Control Neutralize Neutralize (if applicable) Stress->Neutralize HPLC HPLC Analysis Control->HPLC Neutralize->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for forced degradation stability testing.

Troubleshooting Logic for Solution Precipitation

A logical flow to troubleshoot precipitation issues with this compound solutions.

Precipitation_Troubleshooting Start Precipitate Observed? CheckConc Concentration > Solubility Limit? Start->CheckConc CheckSolvent Using Anhydrous DMSO? CheckConc->CheckSolvent No Failure Prepare Fresh, Lower Conc. Solution CheckConc->Failure Yes ApplyEnergy Apply Sonication / Gentle Warming CheckSolvent->ApplyEnergy Yes CheckSolvent->Failure No Result Precipitate Dissolved? ApplyEnergy->Result Success Continue Experiment Result->Success Yes Result->Failure No

Caption: Troubleshooting flowchart for Kevetrin solution precipitation.

References

How to mitigate off-target effects of Kevetrin hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate and troubleshoot potential off-target effects of Kevetrin hydrochloride in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule activator of the p53 tumor suppressor protein. In cells with wild-type p53, it is understood to alter the E3 ligase activity of MDM2, leading to the stabilization and activation of p53. This results in the induction of p53 target genes, promoting cell cycle arrest and apoptosis.[1][2][3]

Q2: Beyond p53, are there any known p53-independent or potential off-target activities of this compound?

A2: Yes, research suggests that this compound can exert effects independent of p53. For instance, a p53-independent upregulation of p21 has been observed.[1][2] Additionally, it has been hypothesized to downregulate histone deacetylase 6 (HDAC6), which can affect the HDAC6-Hsp90 chaperone axis.[1][2] It may also influence the Rb-E2F pathway.[2] These represent potential off-target activities that should be considered during experimental design and data interpretation.

Q3: My cells are showing a phenotype that I suspect is an off-target effect of this compound. How can I begin to investigate this?

A3: A systematic approach is crucial. Start by performing a dose-response curve to ensure you are using the lowest effective concentration.[4] To confirm that the effect is not due to the p53 pathway, consider using p53-null cell lines as a negative control. Additionally, employing a structurally different p53 activator can help determine if the observed phenotype is specific to this compound's chemical structure.

Q4: What are the best practices for preparing and storing this compound to minimize experimental variability?

A4: Proper handling of small molecule inhibitors is critical. For this compound, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, ensure the final solvent concentration in your cell culture medium is non-toxic (typically below 0.5%). Always visually inspect for precipitation before use.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Cytotoxicity

Symptoms:

  • Greater-than-expected cytotoxicity in control cell lines.

  • Inconsistent IC50 values across experiments.

  • Cell death observed in p53-null cell lines.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
High Drug Concentration Perform a dose-response experiment to determine the optimal concentration range.Identification of a concentration that maximizes on-target effects while minimizing non-specific toxicity.
Off-Target Cytotoxicity Test this compound in a panel of cell lines with varying genetic backgrounds, including those with and without the primary target (p53).To determine if the cytotoxicity is correlated with the presence of p53.
Solvent Toxicity Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for this compound.No significant cytotoxicity should be observed in the vehicle control.
Compound Instability Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.Consistent results with fresh compound dilutions.
Issue 2: Inconsistent or Unexpected Phenotypic Results

Symptoms:

  • An observed cellular phenotype (e.g., changes in morphology, protein expression) that does not align with known p53-mediated effects.

  • The phenotype is present in both p53-wild-type and p53-null cells.

Troubleshooting Workflow:

G A Inconsistent/Unexpected Phenotype Observed B Validate Target Engagement (e.g., Western blot for p53/p21) A->B C Perform Dose-Response Curve Analysis B->C D Use Structurally Unrelated p53 Activator C->D E Use p53 Knockout/Null Cell Line D->E F On-Target Effect (p53-dependent) E->F Phenotype absent G Potential Off-Target Effect E->G Phenotype persists H Investigate Alternative Pathways (e.g., HDAC6, Rb-E2F) G->H

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Experimental Protocols

Protocol 1: Validating On-Target p53 Activation via Western Blot

Objective: To confirm that this compound is activating the p53 pathway in the experimental system.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, phospho-p53 (Ser15), and p21. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To assess the direct binding of this compound to its target protein(s) in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot for the target protein (p53) and potential off-targets (e.g., HDAC6).

  • Interpretation: Binding of this compound to a protein will stabilize it, leading to a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control.

Signaling Pathways and Workflows

G cluster_0 Kevetrin On-Target Pathway Kevetrin Kevetrin MDM2 MDM2 Kevetrin->MDM2 inhibits p53 p53 MDM2->p53 degradation p21 p21 p53->p21 activates Apoptosis Apoptosis p21->Apoptosis

Caption: On-target signaling pathway of this compound.

G cluster_1 Potential Kevetrin Off-Target Pathways Kevetrin_off Kevetrin HDAC6 HDAC6 Kevetrin_off->HDAC6 inhibits? Rb_E2F Rb-E2F Pathway Kevetrin_off->Rb_E2F modulates? Phenotype Observed Phenotype HDAC6->Phenotype Rb_E2F->Phenotype

Caption: Potential off-target pathways of this compound.

References

Addressing resistance to Kevetrin hydrochloride in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Kevetrin hydrochloride in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that can induce both p53-dependent and p53-independent anti-cancer effects.[1][2][3] In cancer cells with wild-type p53, Kevetrin can stabilize the p53 protein by inhibiting its ubiquitination, leading to the activation of downstream targets that promote cell cycle arrest and apoptosis.[4][5] It can also restore the normal tumor-suppressing function to mutated p53.[6] Additionally, Kevetrin has been shown to induce cell death through p53-independent pathways, which may involve the induction of reactive oxygen species (ROS) and calcium release.[2][7]

Q2: In which types of cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated anti-cancer activity in a variety of solid tumor and leukemia cell lines, including those from lung, breast, colon, ovarian, glioma, and acute myeloid leukemia (AML) cancers.[1][2][8] Its effectiveness has been observed in cell lines with both wild-type and mutant TP53 genes.[1][8]

Q3: What are the known downstream effects of Kevetrin treatment in sensitive cancer cells?

A3: In sensitive cancer cells, Kevetrin treatment leads to the stabilization and activation of p53.[4][5] This results in the transcriptional upregulation of p53 target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and Bax.[5][7][9] This activation of the p53 pathway can lead to G1 cell cycle arrest and apoptosis, characterized by caspase-3 activation and PARP cleavage.[5][7] Kevetrin can also induce the translocation of p53 to the mitochondria, triggering the intrinsic apoptotic pathway.[6][7]

Troubleshooting Guide for this compound Resistance

This guide addresses common issues of reduced sensitivity or acquired resistance to this compound in cancer cell lines.

Observed Issue Potential Cause Suggested Troubleshooting Steps
No significant decrease in cell viability after Kevetrin treatment. 1. Suboptimal drug concentration or treatment duration. 2. Issues with drug stability or activity. 3. Intrinsic or acquired resistance of the cell line.1. Perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment duration for your specific cell line. 2. Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment. 3. Proceed to investigate potential resistance mechanisms as outlined below.
Reduced induction of p53 and its downstream targets (e.g., p21, PUMA) compared to sensitive cell lines. 1. Alterations in the p53 signaling pathway upstream of p53. 2. Mutations in the TP53 gene affecting Kevetrin's binding or stabilizing effect. 3. Increased degradation of p53 through alternative pathways.1. Western Blot Analysis: Compare the protein levels of total p53, phosphorylated p53 (at Ser15), p21, and PUMA in your cell line versus a known sensitive cell line after Kevetrin treatment. 2. TP53 Gene Sequencing: Sequence the TP53 gene in your cell line to identify any mutations that might confer resistance. 3. Co-immunoprecipitation: Investigate the interaction between p53 and MDM2 after Kevetrin treatment.
Cell cycle arrest is not observed after Kevetrin treatment. 1. Defects in the cell cycle machinery downstream of p53. 2. Activation of alternative pro-proliferative signaling pathways.1. Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of your cells with and without Kevetrin treatment. 2. Western Blot Analysis: Examine the expression levels of key cell cycle regulators like cyclin D1, cyclin E, and CDK inhibitors.
Apoptosis is not induced by Kevetrin. 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). 2. Downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak). 3. Defects in the caspase cascade.1. Apoptosis Assay: Perform an Annexin V/PI apoptosis assay to quantify apoptotic cells. 2. Western Blot Analysis: Assess the expression levels of Bcl-2 family proteins and look for cleavage of caspase-3 and PARP.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTP53 StatusIC50 (µM)Reference
OCI-AML3Acute Myeloid LeukemiaWild-Type>340[8]
MOLM-13Acute Myeloid LeukemiaWild-Type~340[8]
KASUMI-1Acute Myeloid LeukemiaMutant~170[8]
NOMO-1Acute Myeloid LeukemiaMutant~170[8]
U87MGGliomaWild-Type10-36[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound and establish a dose-response curve.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis

Objective: To analyze the expression of proteins in the p53 signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Kevetrin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Kevetrin Kevetrin p53 p53 Kevetrin->p53 stabilizes MDM2 MDM2 p53->MDM2 activates p21 p21 p53->p21 activates PUMA_Bax PUMA/Bax p53->PUMA_Bax activates MDM2->p53 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_Bax->Apoptosis

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Reduced Kevetrin Sensitivity Observed DoseResponse Confirm Resistance: Dose-Response (MTT Assay) Start->DoseResponse InvestigateP53 Investigate p53 Pathway: Western Blot (p53, p21) TP53 Sequencing DoseResponse->InvestigateP53 PathwayAltered p53 Pathway Altered? InvestigateP53->PathwayAltered InvestigateApoptosis Investigate Apoptosis: Annexin V Assay Western Blot (Caspase-3, PARP) ApoptosisBlocked Apoptosis Blocked? InvestigateApoptosis->ApoptosisBlocked PathwayAltered->InvestigateApoptosis No AlternativePathways Investigate Alternative Resistance Mechanisms PathwayAltered->AlternativePathways Yes ApoptosisBlocked->AlternativePathways Yes End Resistance Mechanism Identified ApoptosisBlocked->End No AlternativePathways->End

Caption: Experimental workflow for troubleshooting Kevetrin resistance.

Logical_Relationships cluster_causes Potential Causes of Resistance cluster_effects Observed Effects P53_Mutation TP53 Mutation Reduced_p53_Activation Reduced p53 Activation P53_Mutation->Reduced_p53_Activation MDM2_Overexpression MDM2 Overexpression MDM2_Overexpression->Reduced_p53_Activation Bcl2_Upregulation Bcl-2 Upregulation No_Apoptosis No Apoptosis Bcl2_Upregulation->No_Apoptosis Drug_Efflux Drug Efflux Pumps Reduced_Drug_Concentration Reduced Intracellular Drug Concentration Drug_Efflux->Reduced_Drug_Concentration Reduced_p53_Activation->No_Apoptosis Reduced_Drug_Concentration->Reduced_p53_Activation

Caption: Logical relationships in Kevetrin resistance mechanisms.

References

Best practices for handling and disposal of Kevetrin hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Kevetrin hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (also known as 4-Isothioureidobutyronitrile Hydrochloride or 3-Cyanopropyl Carbamimidothioate Hydrochloride) is a small molecule compound.[1] In research, it is primarily investigated for its role in cancer therapy. Studies have shown it can induce apoptosis (programmed cell death) in various cancer cell lines, including those with both wild-type and mutant TP53, a key tumor suppressor gene.[1][2] Its mechanism of action involves the activation and stabilization of p53.[1][3]

Q2: What are the key safety precautions I should take when handling this compound powder?

When handling this compound powder, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[4] You should always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][6] Avoid creating dust, and wash your hands thoroughly after handling.[4] Do not eat, drink, or smoke in the area where the compound is handled.[4]

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound powder can be dissolved in sterile water to create a stock solution.[1] One study reports preparing a 3.4 mM stock solution.[1] It is recommended to filter-sterilize the solution after dissolution.

Q4: What are the recommended storage conditions for this compound?

This compound powder should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5][7] The prepared stock solution can be stored at 4°C and should be used within a month.[1]

Q5: How do I properly dispose of waste containing this compound?

All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as hazardous waste.[8][9] Collect this waste in clearly labeled, sealed containers.[5][9] Disposal must be in accordance with local, regional, and national regulations for hazardous chemical waste.[7] Do not dispose of it down the drain.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low cell viability in control group after treatment. The solvent (sterile water) may be contaminated.Use freshly prepared, sterile, nuclease-free water for your stock solution.
Inconsistent results between experiments. 1. Degradation of this compound stock solution. 2. Variation in cell seeding density.1. Prepare fresh stock solution if it has been stored for an extended period (e.g., over a month). 2. Ensure consistent cell seeding density across all experimental and control wells.
Precipitate forms in the stock solution. The concentration may be too high for the storage temperature.Gently warm the solution and vortex to redissolve. If the issue persists, prepare a fresh, slightly less concentrated stock solution.
Difficulty dissolving the powder. The powder may have absorbed moisture.Ensure the powder is stored in a desiccator. Use gentle warming and vortexing to aid dissolution.

Experimental Protocols & Workflows

General Experimental Workflow for In Vitro Studies

This workflow outlines the typical steps for treating cancer cell lines with this compound to assess its effects on cell viability and apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Kevetrin Stock Solution seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with Kevetrin Dilutions seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay apoptosis_assay Conduct Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Analyze and Interpret Data viability_assay->data_analysis apoptosis_assay->data_analysis p53_pathway kevetrin Kevetrin mdm2 MDM2 kevetrin->mdm2 inhibits p53 p53 mdm2->p53 degrades p21 p21 p53->p21 activates apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest spill_cleanup evacuate Evacuate and Secure the Area ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into a Labeled Waste Bag contain->collect decontaminate Decontaminate the Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident to a Supervisor dispose->report

References

Interpreting conflicting data from Kevetrin hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kevetrin hydrochloride. The information is designed to help interpret conflicting data and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

Kevetrin is a small molecule that has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways.[1][2][3] In cancer cells with wild-type p53 (TP53-wt), Kevetrin can activate and stabilize p53.[2][4] This leads to the upregulation of p53 target genes, such as p21 and PUMA, which in turn can induce cell cycle arrest and apoptosis.[1][2] In some cancer cells with mutant p53 (TP53-mut), Kevetrin has been observed to induce a p53-independent upregulation of p21.[1][2] It has also been suggested that in certain mutant p53 models, Kevetrin may lead to the degradation of the oncogenic mutant p53 protein.[1][4]

Q2: Are there conflicting reports on the efficacy of Kevetrin in different cancer cell lines?

Yes, there are reports that suggest variable efficacy of Kevetrin. For instance, a recent study reported that the IC50 value of Kevetrin was greater than 100 μM in several ovarian cancer cell lines (OVCAR-3, HeyA8, OVCAR-10, and ES2) after 48 hours of treatment, indicating low potency in these specific lines. In contrast, a novel analog of Kevetrin (compound 900) showed significantly higher potency with IC50 values around 0.7-0.9 μM in the same cell lines.[1][5] This highlights that the efficacy of Kevetrin can be highly dependent on the specific cell line and potentially the molecular subtype of the cancer.

Q3: Does the duration of Kevetrin treatment affect experimental outcomes?

Experimental data indicates that the duration of exposure to Kevetrin can significantly impact its effects on cancer cells. One study on acute myeloid leukemia (AML) cell lines found that a pulsed exposure to Kevetrin had no effect on wild-type p53 cells but was effective in mutant p53 cells.[2][6] However, continuous treatment resulted in significant cell growth arrest and apoptosis in all tested cell lines, with a more pronounced effect in the mutant p53 models.[2][6] This suggests that the experimental design, particularly the treatment schedule, is a critical factor in observing the cytotoxic effects of Kevetrin.

Q4: What is known about the clinical trial data for Kevetrin?

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed in Ovarian Cancer Cell Lines

Possible Cause: As reported in recent findings, Kevetrin may have a high IC50 value (>100 μM) in some ovarian cancer cell lines, suggesting lower potency.[1][5]

Troubleshooting Steps:

  • Verify Cell Line Sensitivity: If possible, include a positive control cell line that has been reported to be sensitive to Kevetrin to ensure the compound is active.

  • Increase Concentration Range: Extend the concentration range of Kevetrin in your experiments to determine if a cytotoxic effect can be achieved at higher doses.

  • Consider a Different Model: If the research goals allow, consider utilizing a different cancer type or cell line that has shown higher sensitivity to Kevetrin.

  • Investigate Analogs: Be aware that more potent analogs of Kevetrin are being developed, which may be more suitable for certain applications.[1][5]

Issue 2: Discrepancy in p53-Dependent vs. -Independent Effects

Possible Cause: The effect of Kevetrin on the p53 pathway can be complex and cell-type specific.

Troubleshooting Steps:

  • Confirm p53 Status: Independently verify the p53 status (wild-type, mutant, or null) of your cell lines using sequencing or functional assays.

  • Analyze Downstream Targets: In addition to observing p53 levels, analyze the expression of its downstream targets like p21 and PUMA to better understand pathway activation.[1]

  • Assess Both Short and Long-Term Exposure: As pulsed versus continuous exposure can yield different results, design experiments to evaluate both treatment regimens.[2][6]

Data Presentation

Table 1: IC50 Values of Kevetrin and a Novel Analog (Compound 900) in Ovarian Cancer Cell Lines (48h Treatment)

Cell Linep53 StatusKevetrin IC50 (μM)Compound 900 IC50 (μM)
OVCAR-3Mutant>1000.8
HeyA8Mutant>1000.7
OVCAR-10Mutant>1000.8
ES2Wild-Type>1000.9

Data extracted from a 2023 study on a novel Kevetrin analog.[1][5]

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This is a generalized protocol. Specific parameters should be optimized for your cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

Kevetrin_Mechanism_of_Action cluster_wt_p53 Wild-Type p53 Pathway cluster_mut_p53 Mutant p53 Pathway Kevetrin_wt Kevetrin p53_wt p53 (wild-type) Kevetrin_wt->p53_wt activates & stabilizes p21_PUMA p21, PUMA p53_wt->p21_PUMA upregulates Apoptosis_Arrest_wt Apoptosis & Cell Cycle Arrest p21_PUMA->Apoptosis_Arrest_wt Kevetrin_mut Kevetrin mut_p53 Oncogenic mutant p53 Kevetrin_mut->mut_p53 may lead to degradation p21_mut p21 Kevetrin_mut->p21_mut p53-independent upregulation Apoptosis_mut Apoptosis p21_mut->Apoptosis_mut

Caption: Simplified signaling pathways of Kevetrin in cells with wild-type and mutant p53.

Experimental_Workflow_Troubleshooting Start Start: Unexpected Experimental Result (e.g., low cytotoxicity) Check_Protocol 1. Review Experimental Protocol (Concentration, Duration) Start->Check_Protocol Check_Cell_Line 2. Verify Cell Line Characteristics (p53 status, reported sensitivity) Check_Protocol->Check_Cell_Line Compare_Data 3. Compare with Published Data (IC50 values, treatment conditions) Check_Cell_Line->Compare_Data Decision Potential Issue Identified? Compare_Data->Decision Modify_Experiment Modify Experimental Design (e.g., adjust concentration, use different cell line) Decision->Modify_Experiment Yes Consult Consult Literature for Alternative Mechanisms or Conflicting Reports Decision->Consult No End Refined Hypothesis/ Further Experiments Modify_Experiment->End Consult->End

Caption: A logical workflow for troubleshooting unexpected results in Kevetrin experiments.

References

Technical Support Center: Navigating Experiments with Diverse TP53 Status Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions (FAQs) for designing and interpreting experiments using cell lines with varying TP53 statuses (wild-type, mutant, and null). Understanding these differences is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How does the TP53 status of a cell line fundamentally alter its response to experimental treatments, particularly DNA-damaging agents and MDM2 inhibitors?

A1: The TP53 status is a primary determinant of a cell line's response to genotoxic stress and targeted therapies.

  • p53 Wild-Type (WT) Cells: These cells possess a functional p53 protein. Upon activation by stimuli like DNA damage or MDM2 inhibition, wild-type p53 orchestrates a response that can lead to cell cycle arrest, senescence, or apoptosis[1][2]. This response is a key mechanism of tumor suppression.

  • p53 Mutant (mut) Cells: These cells express a mutated p53 protein. Many mutations occur in the DNA-binding domain, leading to a loss of tumor-suppressive function[2][3]. Furthermore, some mutant p53 proteins can exert a dominant-negative effect over any remaining wild-type p53 or acquire new oncogenic functions (gain-of-function), promoting proliferation and invasion[3][4]. Consequently, these cells are often resistant to therapies that rely on a functional p53 pathway[1][5].

  • p53 Null Cells: These cells lack a functional p53 protein altogether. Similar to mutant p53 cells, they do not undergo p53-mediated cell cycle arrest or apoptosis and are typically resistant to p53-activating agents[1]. Interestingly, some studies show that p53-deficient cells can undergo non-apoptotic forms of cell death following DNA damage[6].

Q2: I'm not sure about the TP53 status of my cell line. How can I definitively verify it?

A2: It is crucial to confirm the TP53 status of your cell lines before initiating experiments, as misidentification is a common issue[7]. A multi-pronged approach is recommended for accurate verification:

  • DNA Sequencing: This is the most definitive method to identify specific mutations within the TP53 gene[1].

  • Western Blotting for Basal p53 Protein Levels: Wild-type p53 has a short half-life and is often present at low or undetectable levels in unstressed cells. In contrast, many mutant p53 proteins are more stable and accumulate to higher basal levels[1][5].

  • Functional Assay: Treat the cells with a DNA-damaging agent (e.g., doxorubicin or etoposide). In p53 wild-type cells, you should observe a significant induction of p53 protein and its downstream target, p21, via Western blot or qRT-PCR[1]. This response will be absent in p53 null and most p53 mutant cell lines.

Q3: My p53 wild-type cells are not undergoing apoptosis as expected after treatment. What could be the issue?

A3: Several factors can contribute to a lack of apoptotic response in p53 wild-type cells:

  • Cellular Context: The cellular outcome of p53 activation (apoptosis, cell cycle arrest, or senescence) is highly context-dependent[1]. The specific cell type, the nature and duration of the stress, and the activity of other signaling pathways can influence the final cellular fate.

  • Assay Limitations: Your apoptosis assay may not be capturing the full picture. For instance, assays that measure metabolic activity, like the MTT assay, may not distinguish between a cytostatic effect (cell cycle arrest) and a cytotoxic effect (apoptosis)[1]. It is advisable to use multiple assays to assess cell death, such as Annexin V staining for apoptosis and senescence-associated β-galactosidase staining for senescence[1].

  • Sub-optimal Treatment Conditions: The concentration of your compound or the duration of treatment may be insufficient to induce a robust apoptotic response. A thorough dose-response and time-course experiment is recommended.

Q4: I am observing high variability in my cell viability assays between experiments. How can I minimize this?

A4: Inconsistent results in cell viability assays can often be traced back to a few key experimental variables:

  • Inconsistent Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase[1]. Using a cell counter for accuracy is highly recommended.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells and confound your results[1]. Always include a vehicle control to assess the effect of the solvent alone.

  • Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to avoid using the outer wells or to fill them with sterile PBS or media[5].

Troubleshooting Guides

Problem 1: A previously drug-sensitive p53 wild-type cell line is now showing resistance.
  • Possible Cause: The cell line may have acquired a mutation in the TP53 gene, or a resistant sub-population may have been selected for over time.

  • Troubleshooting Steps:

    • Re-verify TP53 Status: Perform DNA sequencing and a functional assay to confirm the current TP53 status of your resistant cell line[8].

    • Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out cross-contamination[8].

    • Check for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell cultures[8].

    • Test a Fresh Vial: If possible, thaw a fresh, early-passage vial of the cell line to see if the sensitivity is restored.

Problem 2: Difficulty in interpreting cell cycle analysis data in p53-deficient cells.
  • Background: p53 plays a crucial role in the G1/S checkpoint. Cells lacking functional p53 do not arrest in G1 following DNA damage and may proceed into S phase with damaged DNA[9].

  • Expected Outcomes & Interpretation:

    • p53 Wild-Type: Upon DNA damage, expect an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, indicating a functional checkpoint[9][10].

    • p53 Mutant/Null: These cells will likely fail to arrest in G1 and may show a reduced S-phase population due to cell death or a G2/M arrest that can be transient[9][11].

  • Troubleshooting:

    • Include Controls: Always include an untreated control and a positive control for cell cycle arrest (e.g., nocodazole for M-phase arrest) to aid in data interpretation[9].

    • Time-Course Analysis: The kinetics of cell cycle arrest can vary. Perform a time-course experiment to capture the peak arrest phase.

Data Presentation

Table 1: Common Cancer Cell Lines Categorized by TP53 Status

TP53 StatusCell LineCancer TypeKey Characteristics
Wild-Type HCT116Colorectal CarcinomaIsogenic p53-null counterpart (HCT116 p53-/-) is available[5].
U2OSOsteosarcomaOften used in studies of p53 function[5].
MCF-7Breast AdenocarcinomaEstrogen receptor-positive; widely used in breast cancer research[5].
Mutant MDA-MB-231Breast AdenocarcinomaExpresses mutant p53 (R280K)[5].
BT-549Breast CarcinomaHarbors mutant p53 (R249S)[5].
MDA-MB-468Breast AdenocarcinomaExpresses mutant p53 (R273H)[5].
Null HCT116 p53-/-Colorectal CarcinomaIsogenic counterpart to HCT116 p53+/+[5].
Saos-2OsteosarcomaA commonly used p53-null cell model[5].
PC-3Prostate AdenocarcinomaAndrogen-independent prostate cancer cell line[5].

Table 2: Expected Outcomes of Key Assays Based on TP53 Status

Assayp53 Wild-Typep53 Mutant/Null
Cell Viability (e.g., MTT) after DNA Damage Decreased viability (due to apoptosis or cell cycle arrest)Often resistant, with minimal change in viability
Apoptosis (e.g., Annexin V) after DNA Damage Increased apoptosisMinimal to no apoptosis
Cell Cycle Analysis after DNA Damage G1 and/or G2/M arrestLack of G1 arrest; may show some G2/M arrest
Western Blot for p21 after DNA Damage Strong induction of p21No induction of p21

Experimental Protocols

Protocol 1: Western Blotting for p53 and p21 Induction
  • Cell Seeding and Treatment: Seed p53 wild-type cells (e.g., HCT116, U2OS) to reach 70-80% confluency on the day of treatment. Treat cells with a DNA-damaging agent (e.g., 0.2 µg/mL doxorubicin) or vehicle control (e.g., DMSO) for 24 hours[1][9].

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[5].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane[8].

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight[1].

  • Treatment: Treat the cells with a serial dilution of the test compound or vehicle control. Include wells with media only as a blank control. Incubate for the desired treatment period (e.g., 48-72 hours)[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals[1].

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired compound for the appropriate duration (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A[10].

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

TP53_Signaling_Pathway cluster_p53_targets p53 Transcriptional Targets Stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) ATM_ATR ATM / ATR Stress->ATM_ATR MDM2 MDM2 ATM_ATR->MDM2 P p53 p53 (Wild-Type) ATM_ATR->p53 P MDM2->p53 | Degradation p53 Degradation MDM2->Degradation p53->MDM2 p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX PUMA PUMA p53->PUMA p53->Degradation CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis Experimental_Workflow Start Start: Select Cell Lines (WT, Mutant, Null) Verify Verify TP53 Status (Sequencing, Western Blot, Functional Assay) Start->Verify Seed Seed Cells for Experiments Verify->Seed Treat Treat with Compound/Stimulus Seed->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle Western Western Blot (p53, p21, etc.) Treat->Western Analyze Analyze and Compare Data Across TP53 Statuses Viability->Analyze Apoptosis->Analyze CellCycle->Analyze Western->Analyze End Conclusion Analyze->End

References

Validation & Comparative

A Comparative Guide to p53 Activation: Kevetrin Hydrochloride vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of stress signals to prevent tumorigenesis. Its inactivation, often through interaction with the negative regulator MDM2, is a common event in many cancers. Consequently, the restoration of p53 function through the inhibition of the p53-MDM2 interaction has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two small molecule inhibitors, Kevetrin hydrochloride and Nutlin-3a, that activate the p53 pathway, presenting their mechanisms of action, supporting experimental data, and relevant experimental protocols.

Mechanism of Action: A Tale of Two MDM2 Targeting Strategies

Both this compound and Nutlin-3a function to stabilize and activate p53 by disrupting its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. However, they achieve this through distinct molecular interactions.

Nutlin-3a is a well-characterized, potent, and selective cis-imidazoline analog that directly inhibits the p53-MDM2 interaction.[1] It competitively binds to the p53-binding pocket on the MDM2 protein, physically blocking p53 from docking.[1] This steric hindrance prevents MDM2 from ubiquitinating p53, leading to the accumulation of functional p53 in the nucleus.[1] The activated p53 can then induce the transcription of its target genes, resulting in cell cycle arrest, apoptosis, or senescence in cancer cells with wild-type p53.[2]

This compound is a small molecule that also leads to the stabilization and activation of p53.[3] Its mechanism involves altering the E3 ligase processivity of MDM2.[3] Additionally, Kevetrin has been shown to induce the phosphorylation of p53 at Serine 15, which can reduce its interaction with MDM2. A key differentiator for Kevetrin is its reported ability to exert both p53-dependent and p53-independent anti-tumor activity.[4] This suggests that Kevetrin may have therapeutic potential in tumors with mutated or deficient p53, a significant advantage over compounds that rely solely on wild-type p53 function.[4][5]

Comparative Data

The following tables summarize the key characteristics and reported experimental data for this compound and Nutlin-3a. Direct comparative studies with side-by-side quantitative data in the same cell lines are limited in the public domain.

FeatureThis compoundNutlin-3a
Target MDM2 E3 ligase activity, p53-MDM2 interactionp53-binding pocket of MDM2
Mechanism of p53 Activation Alters MDM2 E3 ligase processivity, induces p53 phosphorylation (Ser15)[3]Competitive inhibitor of p53-MDM2 binding[1]
p53 Dependency p53-dependent and -independent activity[4][5]Primarily p53-dependent[2]
Reported Effects in p53-mutant cells Can induce apoptosis[5]Generally inactive[2]
Downstream Effects Cell cycle arrest, apoptosis, induction of p21 and PUMA[3]Cell cycle arrest, apoptosis, senescence, induction of p21, Bax, and PUMA[2]
Experimental DataThis compoundNutlin-3a
Cell Lines Tested Lung, breast, colon, ovarian, and acute myeloid leukemia (AML) cancer cell lines[3][4]Osteosarcoma, lymphoma, lung, breast, prostate, melanoma, and renal cancer cell lines[1]
Observed p53 Pathway Activation Increased expression of p53 and its target gene p21[3]Stabilization of p53 and increased expression of p21 and MDM2[6]
Apoptosis Induction Induces apoptosis through activation of Caspase 3 and cleavage of PARPInduces apoptosis accompanied by Bax and Puma up-regulation and caspase-3 cleavage[2]
IC50 for p53-MDM2 displacement (in vitro) Not widely reported~90 nM (for Nutlin-3a)[3]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for this compound and Nutlin-3a in the p53 signaling pathway.

Kevetrin_Pathway cluster_stress Cellular Stress cluster_p53_reg p53 Regulation cluster_downstream Downstream Effects Stress Stress Signals (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p53_p p-p53 (Ser15) MDM2->p53 ubiquitinates for degradation Kevetrin Kevetrin hydrochloride Kevetrin->p53 induces phosphorylation Kevetrin->MDM2 alters E3 ligase processivity p21 p21 p53_p->p21 activates transcription PUMA PUMA p53_p->PUMA activates transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

This compound's mechanism of p53 activation.

Nutlin3a_Pathway cluster_stress Cellular Stress cluster_p53_reg p53 Regulation cluster_downstream Downstream Effects Stress Stress Signals (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Bax_PUMA Bax, PUMA p53->Bax_PUMA activates transcription MDM2->p53 binds and ubiquitinates Nutlin Nutlin-3a mdm2_p53_interaction mdm2_p53_interaction Nutlin->mdm2_p53_interaction inhibits binding CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax_PUMA->Apoptosis

Nutlin-3a's mechanism of p53 activation.

Experimental Protocols

Western Blot Analysis for p53 and p21 Upregulation

Objective: To qualitatively and quantitatively assess the protein levels of p53 and its downstream target p21 following treatment with Kevetrin or Nutlin-3a.

Materials:

  • Cancer cell line of interest (e.g., A549, U2OS)

  • This compound and Nutlin-3a

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Kevetrin, Nutlin-3a, or DMSO for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell Viability (MTT) Assay

Objective: To determine the effect of Kevetrin and Nutlin-3a on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound and Nutlin-3a

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of Kevetrin, Nutlin-3a, or DMSO.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Kevetrin and Nutlin-3a.

Materials:

  • Cancer cell line of interest

  • This compound and Nutlin-3a

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Kevetrin, Nutlin-3a, or DMSO for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Efficacy Assays start Start: Cancer Cell Line (e.g., p53 wild-type) treatment Treat with Kevetrin, Nutlin-3a, or Vehicle Control at various concentrations start->treatment incubation Incubate for defined periods (e.g., 24, 48, 72 hours) treatment->incubation western_blot Western Blot Analysis (p53, p21 levels) incubation->western_blot viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay data_analysis Data Analysis and Comparison: - Protein Expression Levels - IC50 Calculation - Apoptotic Cell Percentage western_blot->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Kevetrin Hydrochloride: A Novel p53 Activator in Acute Myeloid Leukemia Compared to Current Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical efficacy of Kevetrin hydrochloride, a novel small molecule p53 activator, against established treatments for Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and methodologies to inform future research and clinical perspectives.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy and targeted agents have improved outcomes, there remains a critical need for novel therapeutics, particularly for patients with poor prognostic factors such as TP53 mutations. This compound has emerged as a promising agent that demonstrates efficacy in both TP53 wild-type and mutant AML cell lines by activating the p53 pathway, leading to apoptosis and cell cycle arrest. This guide compares the preclinical efficacy of Kevetrin with standard-of-care chemotherapy and newer targeted agents, highlighting its unique mechanism of action and potential therapeutic niche.

Mechanism of Action: this compound vs. Current AML Treatments

Kevetrin's primary mechanism of action is the activation of the tumor suppressor protein p53.[1][2] In cancer cells with wild-type p53, Kevetrin induces phosphorylation of p53 at serine 15, which reduces its interaction with the negative regulator MDM2.[1] This stabilization of p53 leads to the transcriptional activation of its target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately resulting in cell cycle arrest and apoptosis.[1][2] Notably, Kevetrin has also demonstrated p53-independent activity in some cancer models.[2]

Current AML therapies employ diverse mechanisms:

  • Conventional Chemotherapy (e.g., Cytarabine and Daunorubicin): These cytotoxic agents primarily target rapidly dividing cells by interfering with DNA synthesis and function, leading to cell death.

  • Targeted Therapies:

    • FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin): These drugs target activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, a common driver of AML cell proliferation and survival.

    • IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): These agents target mutations in isocitrate dehydrogenase 1 and 2, which produce an oncometabolite that disrupts normal cellular differentiation.

    • BCL-2 Inhibitors (e.g., Venetoclax): This class of drugs inhibits the anti-apoptotic protein BCL-2, promoting cancer cell death.

cluster_kevetrin This compound cluster_current Current AML Treatments Kevetrin Kevetrin p53 p53 Kevetrin->p53 activates MDM2 MDM2 p53->MDM2 inhibits interaction p21 p21 p53->p21 upregulates PUMA PUMA p53->PUMA upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Chemo Chemotherapy DNA DNA Synthesis Chemo->DNA inhibits Targeted Targeted Therapies (FLT3i, IDHi, BCL-2i) Signaling Oncogenic Signaling Targeted->Signaling inhibits CellDeath Cell Death DNA->CellDeath Signaling->CellDeath

Figure 1. Simplified signaling pathways of this compound versus current AML treatments.

Comparative Preclinical Efficacy

The following tables summarize the in vitro efficacy of this compound in comparison to standard AML drugs in various AML cell lines.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell LineTP53 StatusKevetrin Concentration (µM)% Viability (48h)Apoptosis (% Annexin V+) (48h)
OCI-AML3Wild-Type85~90%~15%
170~80%~20%
340~60%~40%
MOLM-13Wild-Type85~95%~10%
170~90%~15%
340~50%~55%
KASUMI-1Mutant85~85%~25%
170~70%~45%
340~40%~65%
NOMO-1Mutant85~80%~30%
170~60%~50%
340~35%~60%

Data in Table 1 is derived from Napolitano R, et al. Oncology Reports, 2020.[2]

Table 2: Estimated IC50 Values of this compound and Standard AML Drugs
DrugOCI-AML3 (µM)MOLM-13 (µM)KASUMI-1 (µM)NOMO-1 (µM)
Kevetrin HCl (est.) >340~300~250~200
Cytarabine ~0.1-1~0.01-0.1~0.1-1~0.1-1
Daunorubicin ~0.01-0.1~0.001-0.01~0.01-0.1~0.01-0.1
Venetoclax ~1-10<0.1~1-10>10
Gilteritinib >10~0.01-0.1>10>10

IC50 values for Kevetrin are estimated from graphical data in Napolitano R, et al. Oncology Reports, 2020.[2] IC50 values for standard drugs are compiled from various preclinical studies.

Observations:

  • Kevetrin demonstrates dose-dependent cytotoxic and pro-apoptotic effects in all tested AML cell lines.[2]

  • TP53-mutant cell lines (KASUMI-1 and NOMO-1) appear to be more sensitive to Kevetrin than TP53-wild-type cell lines (OCI-AML3 and MOLM-13), as evidenced by lower cell viability and higher rates of apoptosis at similar concentrations.[2]

  • The estimated IC50 values for Kevetrin are in the micromolar range, which is higher than the nanomolar or low micromolar IC50 values of many standard chemotherapy and targeted agents. This suggests that while effective, higher concentrations of Kevetrin may be required to achieve similar levels of cell killing as some established drugs in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the study by Napolitano et al. (2020).[2]

Cell Culture
  • Cell Lines: OCI-AML3 (TP53-wt), MOLM-13 (TP53-wt), KASUMI-1 (TP53-mutant), and NOMO-1 (TP53-mutant) were used.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

cluster_workflow Cell Viability Assay Workflow start Seed AML cells in 96-well plates treat Treat with Kevetrin HCl (85, 170, 340 µM) or vehicle control start->treat incubate Incubate for 48 hours treat->incubate add_reagent Add Annexin V-FITC and Propidium Iodide incubate->add_reagent analyze Analyze by flow cytometry add_reagent->analyze end Determine % viable, apoptotic, and necrotic cells analyze->end

Figure 2. Experimental workflow for the cell viability and apoptosis assay.

  • Cell Seeding: AML cells were seeded in 96-well plates at a density of 0.5 x 10^6 cells/mL.

  • Treatment: Cells were treated with this compound at final concentrations of 85, 170, and 340 µM, or with a vehicle control.

  • Incubation: Plates were incubated for 48 hours at 37°C and 5% CO2.

  • Staining: After incubation, cells were washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Stained cells were analyzed using a flow cytometer to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Cells were treated with Kevetrin as described above, and total protein was extracted using RIPA buffer.

  • Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p53, phospho-p53 (Ser15), p21, and an appropriate loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

Discussion and Future Directions

The preclinical data presented herein suggest that this compound is a promising therapeutic agent for AML, with a distinct mechanism of action centered on p53 activation.[1][2] Its efficacy in both TP53-wild-type and, notably, TP53-mutant AML cell lines highlights its potential to address a significant unmet need in AML treatment.[2]

While the in vitro potency of Kevetrin appears to be lower than some established AML drugs, its novel mechanism may offer synergistic effects when used in combination with standard chemotherapy or other targeted agents. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the anti-leukemic activity of Kevetrin in animal models of AML.

  • Combination studies: Investigating the potential for synergistic or additive effects when Kevetrin is combined with standard AML therapies.

  • Biomarker development: Identifying predictive biomarkers of response to Kevetrin to guide patient selection in future clinical trials.

  • Clinical evaluation: A Phase I clinical trial of Kevetrin has been completed in patients with advanced solid tumors, and the data from preclinical AML studies provide a strong rationale for its clinical investigation in this patient population.

Conclusion

This compound represents a novel approach to AML therapy by targeting the p53 pathway. Its ability to induce apoptosis in both TP53-wild-type and mutant AML cells in preclinical models warrants further investigation. While direct comparisons of in vitro potency with current AML treatments suggest the need for further optimization, its unique mechanism of action holds promise for combination therapies and for treating AML subtypes with limited therapeutic options. Continued research into the efficacy and safety of Kevetrin is crucial to determine its ultimate role in the clinical management of AML.

References

Kevetrin Hydrochloride: A Comparative Analysis Against Other Small Molecule p53 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention. Its inactivation, a common event in human cancers, has spurred the development of small molecules aimed at restoring its function. Among these, Kevetrin hydrochloride has emerged as a promising candidate with a unique mechanism of action. This guide provides a comprehensive comparison of this compound's performance against other well-known small molecule p53 activators, namely Nutlin-3a, RITA, and PRIMA-1, supported by available experimental data.

Mechanism of Action: A Divergent Approach to p53 Activation

Small molecule p53 activators can be broadly categorized based on their mechanism of action. This compound, Nutlin-3a, RITA, and PRIMA-1 employ distinct strategies to reactivate the p53 pathway.

This compound exhibits both p53-dependent and -independent anti-cancer activities.[1][2] In cells with wild-type p53, it induces p53 activation and stabilization by altering the E3 ligase activity of MDM2, a key negative regulator of p53, and by inducing phosphorylation of p53.[3] Notably, Kevetrin has also demonstrated efficacy in cancer cells with mutant p53, suggesting a broader therapeutic window.[1][2]

Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[4][5] By binding to the p53-binding pocket of MDM2, it prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that induce cell cycle arrest and apoptosis.[4]

RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) also disrupts the MDM2-p53 interaction but through a different mechanism. It binds directly to the N-terminus of p53, inducing a conformational change that prevents its binding to MDM2.[6][7] RITA has been shown to induce p53-dependent apoptosis and has also demonstrated activity against some mutant p53 forms.[7]

PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its analog APR-246 (PRIMA-1Met) are unique in their ability to refold and reactivate mutant p53 proteins to a wild-type conformation, thereby restoring their tumor-suppressive functions.[8] This mechanism makes them particularly interesting for the treatment of cancers harboring p53 mutations.

Performance Data: A Quantitative Overview

Direct comparative studies of this compound against other p53 activators under identical experimental conditions are limited. However, data from various studies provide insights into their individual performance.

This compound Performance Data
Cell Linep53 StatusTreatmentApoptosis Induction (%)Reference
MOLM-13 (AML)Wild-type340 µM for 48h54.95 ± 5.63[1]
KASUMI-1 (AML)Mutant (R248Q)340 µM for 48h79.70 ± 4.57[1]
NOMO-1 (AML)Mutant340 µM for 48h60.93 ± 2.63[1]
OCI-AML3 (AML)Wild-type340 µM for 48h10.03 ± 3.79[1]

A novel analog of Kevetrin, compound 900, has shown significantly higher potency in ovarian cancer cell lines with IC50 values around 0.7-0.9 µM, whereas the IC50 for Kevetrin was >100 µM.[9]

Nutlin-3a Performance Data
Cell Linep53 StatusIC50 (µM)Reference
HCT116 (colorectal carcinoma)Wild-type1.6 (normoxia), 1.4 (hypoxia)[5]
MCF7 (breast carcinoma)Wild-type8.6 (normoxia), 6.7 (hypoxia)[5]
B16-F10 (mouse melanoma)Wild-type4.8 (normoxia), 4.2 (hypoxia)[5]
MDA-MB-231 (TNBC)Mutant22.13 ± 0.85[4]
MDA-MB-468 (TNBC)Mutant21.77 ± 4.27[4]
RITA and PRIMA-1 Performance Data

Signaling Pathways and Experimental Workflows

To understand the functional consequences of p53 activation by these small molecules, various in vitro assays are employed. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.

p53_pathway p53 Signaling Pathway and Activator Targets cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_activators Small Molecule Activators cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 (wild-type) Stress->p53 activates MDM2 MDM2 MDM2->p53 inhibits (degradation) p53->MDM2 induces p21 p21 p53->p21 activates PUMA PUMA p53->PUMA activates mut_p53 p53 (mutant) mut_p53->p53 Kevetrin Kevetrin Kevetrin->MDM2 alters E3 ligase activity Nutlin Nutlin-3a Nutlin->MDM2 inhibits RITA RITA RITA->p53 binds & alters conformation PRIMA PRIMA-1 PRIMA->mut_p53 refolds CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53 pathway and points of intervention by small molecule activators.

experimental_workflow General Experimental Workflow for p53 Activator Comparison cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture Cancer Cell Lines (wt-p53 & mut-p53) Treatment Treat with Small Molecule (Kevetrin, Nutlin-3a, etc.) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis WesternBlot Western Blot (p53, p21, MDM2, Cleaved Caspase-3) Treatment->WesternBlot qPCR qPCR (p21, PUMA mRNA levels) Treatment->qPCR BindingAssay MDM2-p53 Binding Assay (e.g., Co-IP, FRET) Treatment->BindingAssay Quantification Quantify Results (IC50, % Apoptosis, Protein/mRNA levels) Viability->Quantification Apoptosis->Quantification WesternBlot->Quantification qPCR->Quantification BindingAssay->Quantification Comparison Compare Efficacy and Potency Quantification->Comparison

Caption: A typical workflow for comparing the efficacy of p53 activators.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in drug development. Below are detailed methodologies for key experiments cited in the evaluation of p53 activators.

Western Blotting for p53 and Downstream Targets
  • Cell Culture and Treatment: Seed cancer cells (e.g., HCT116 for wild-type p53, or a mutant p53 line like KASUMI-1) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the p53 activator (e.g., Kevetrin, Nutlin-3a) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein samples to the same concentration, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p53, phospho-p53 (Ser15), p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V Apoptosis Assay
  • Cell Treatment: Treat cells with the p53 activator at desired concentrations and time points. Include positive and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium containing any floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Quantitative Real-Time PCR (qPCR) for p21 and MDM2 Expression
  • RNA Extraction: Following treatment with the p53 activator, extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for p21 (CDKN1A), MDM2, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound represents a novel approach to p53 activation with its dual activity in both wild-type and mutant p53 cancers. While direct, side-by-side quantitative comparisons with other p53 activators like Nutlin-3a, RITA, and PRIMA-1 are not extensively available, the existing data suggests Kevetrin's unique potential. Nutlin-3a is a potent inhibitor of the MDM2-p53 interaction in wild-type p53 cells. RITA also targets this interaction but by binding to p53. PRIMA-1 and its analogs are distinct in their ability to restore function to mutant p53.

The choice of a p53 activator for therapeutic development will depend on the specific cancer type and its p53 status. Kevetrin's broader spectrum of activity makes it an intriguing candidate for further investigation, particularly in heterogeneous tumors or those with complex p53 mutation profiles. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising anti-cancer agents.

References

A Comparative Analysis of Kevetrin Hydrochloride and Other MDM2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kevetrin hydrochloride with other prominent Murine Double Minute 2 (MDM2) inhibitors, including Nutlin-3a, Idasanutlin (RG7388), and AMG-232 (KRT-232). The focus is on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation. This document aims to be an objective resource for researchers in oncology and drug development.

Introduction to MDM2 Inhibition

The tumor suppressor protein p53 plays a pivotal role in preventing cancer by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] In many cancers that retain wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] Small molecule inhibitors that disrupt the MDM2-p53 interaction are a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[2] While several MDM2 inhibitors have advanced to clinical trials, none are currently FDA-approved, highlighting the ongoing need for comparative research to identify the most effective candidates.[3]

Mechanism of Action: A Key Differentiator

While most MDM2 inhibitors function by competitively blocking the p53-binding pocket of MDM2, this compound is reported to have a dual mechanism of action.

This compound: This small molecule is understood to induce both p53-dependent and -independent anti-tumor activity.[4][5] In cells with wild-type p53, Kevetrin alters the E3 ligase activity of MDM2, leading to p53 stabilization, and subsequent cell cycle arrest and apoptosis.[4][6] It has also been shown to induce apoptosis in p53-mutant cancer cells, suggesting a broader therapeutic potential.[4][7]

Nutlin-3a, Idasanutlin (RG7388), and AMG-232 (KRT-232): These compounds are potent and selective antagonists of the MDM2-p53 interaction.[8][9][10] By binding to the hydrophobic pocket on MDM2 that p53 normally occupies, they prevent p53 ubiquitination and degradation, leading to the activation of the p53 pathway.[11][12]

Quantitative Comparison of MDM2 Inhibitors

The following tables summarize the available quantitative data for this compound and other leading MDM2 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the available data for Kevetrin is more descriptive in nature.

Table 1: In Vitro Binding Affinity and Cellular Potency

CompoundTarget(s)Binding Affinity (Kd/Ki)Cellular Potency (IC50)Cell Line(s)Reference(s)
This compound MDM2, other (p53-independent)Data not publicly available78% G2/M arrest; 66% increase in apoptosis (concentration not specified)Multi-drug resistant lung, breast, and colon cancer cells[4]
Nutlin-3a MDM2Ki = 90 nM~1-10 µM (varies by cell line)Osteosarcoma, colon, breast, lung, prostate, melanoma, renal cancer cell lines[10][12][13]
Idasanutlin (RG7388) MDM2IC50 = 6 nM30 nM - 300 nMHCT-116, SJSA-1, various p53 wild-type tumor cells[3][4]
AMG-232 (KRT-232) MDM2Kd = 0.045 nMIC50 = 9.1 nMSJSA-1[10]

Table 2: Preclinical and Clinical Efficacy Overview

CompoundCancer Type(s) StudiedKey FindingsClinical Trial PhaseReference(s)
This compound Acute Myeloid Leukemia (AML), Solid Tumors (Ovarian, Pancreatic)Induces apoptosis in both TP53 wild-type and mutant AML cells. Showed good tolerability in a Phase 1 trial in advanced solid tumors.Phase 2[4][7]
Nutlin-3a Sarcomas, Osteosarcoma, LeukemiaPotentiates the anti-tumor activity of cytotoxic drugs. Induces apoptosis and cell cycle arrest in p53 wild-type tumors.Preclinical/Phase 1[8][13]
Idasanutlin (RG7388) Acute Myeloid Leukemia (AML), Solid TumorsShowed clinical response in AML as monotherapy and in combination with cytarabine. Phase 3 trial in R/R AML did not meet primary endpoint of improved overall survival.Phase 3 (Completed)[9]
AMG-232 (KRT-232) Solid Tumors, Multiple Myeloma, Acute Myeloid LeukemiaShowed acceptable safety and dose-proportional pharmacokinetics. Stable disease observed in some patients with advanced solid tumors.Phase 1/2[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the p53-MDM2 signaling pathway and a general workflow for evaluating MDM2 inhibitors.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53_active p53 (active) DNA Damage->p53_active activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_active activates p53 p53 (inactive) MDM2 MDM2 p53->MDM2 binds Proteasome Proteasomal Degradation p53->Proteasome degraded p53_active->MDM2 upregulates (negative feedback) Cell Cycle Arrest Cell Cycle Arrest p53_active->Cell Cycle Arrest induces Apoptosis Apoptosis p53_active->Apoptosis induces DNA Repair DNA Repair p53_active->DNA Repair induces MDM2->p53 ubiquitinates Kevetrin Kevetrin Kevetrin->MDM2 alters E3 ligase activity Other_Inhibitors Nutlin-3a, etc. Other_Inhibitors->MDM2 blocks p53 binding

Caption: The p53-MDM2 signaling pathway and points of intervention by MDM2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Start Start: Select Cancer Cell Lines (p53 wild-type and mutant) Binding_Assay MDM2-p53 Binding Assay (e.g., Co-IP, TR-FRET) Assay_Start->Binding_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Assay_Start->Viability_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, p21, MDM2 levels) Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model (e.g., in nude mice) Treatment Drug Administration (oral, IV) Xenograft->Treatment Monitoring Monitor Tumor Growth and Toxicity Treatment->Monitoring Analysis Tumor Analysis (IHC, Western Blot) Monitoring->Analysis Conclusion Conclusion: Efficacy and Mechanism Analysis->Conclusion Data_Analysis->Xenograft

References

Evaluating the therapeutic index of Kevetrin hydrochloride compared to standard chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety, a paramount consideration in the development of new oncologic agents. This guide provides a comparative evaluation of the therapeutic index of Kevetrin hydrochloride, a novel anti-cancer agent, against standard chemotherapy drugs, supported by available preclinical data.

Executive Summary

This compound is a small molecule drug candidate that has demonstrated a favorable safety profile in preclinical studies. While precise therapeutic index values for Kevetrin are not publicly available, acute toxicity studies in animal models show a high tolerance, with no significant toxicity observed at doses up to 300 mg/kg in mice and 500 mg/kg in rats.[1][] This suggests a potentially wide therapeutic window. In contrast, standard chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel, while effective, are known for their narrow therapeutic indices and significant dose-limiting toxicities. Preclinical data for these agents indicate lethal doses (LD50) in mice that are substantially lower than the tolerated doses of Kevetrin. This guide will delve into the available data, experimental methodologies, and mechanisms of action to provide a comprehensive comparison.

Data Presentation: Preclinical Toxicity and Efficacy

The following tables summarize the available preclinical data for this compound and standard chemotherapy agents. It is important to note that a direct calculation and comparison of the therapeutic index (TD50/ED50) is challenging due to the limited availability of publicly accessible, directly comparable preclinical ED50 data for all compounds from a single, standardized study design.

Table 1: Preclinical Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 / MTDObserved Toxicities
This compound MouseSingle doseNo significant toxicity up to 300 mg/kg[]No abnormal clinical observations reported at tested doses.[1]
RatOral (daily for 7 days)Well-tolerated up to 500 mg/kg[1]11% increase in body weight, no abnormal clinical observations.[1]
Doxorubicin MouseIntravenous~17 mg/kg[3]Cardiotoxicity, myelosuppression.
Cisplatin MouseIntraperitonealLethal dose range: 14-18 mg/kgNephrotoxicity, neurotoxicity, ototoxicity.
Paclitaxel (Taxol) MouseNot specified19.5 mg/kgMyelosuppression, peripheral neuropathy, hypersensitivity reactions.

Table 2: Preclinical Efficacy Data (Qualitative)

CompoundTumor ModelsEfficacy Highlights
This compound Ovarian (OVCAR-3, OV-90), Lung, Breast, ColonDemonstrated tumor growth delay in multi-drug resistant lung cancer models. Efficacy observed in both oral and intraperitoneal administration routes.[1][]
Doxorubicin Breast, Ovarian, and othersInhibition of tumor growth in various xenograft models.[4]
Cisplatin Ovarian, Lung, and othersEffective in reducing tumor growth in multiple cancer models.[5]
Paclitaxel Breast, Ovarian, LungSignificant antitumor activity in human breast and lung carcinoma xenografts.[6]

Experimental Protocols

The determination of the therapeutic index relies on data from preclinical toxicity and efficacy studies. Below are generalized methodologies for the key experiments cited.

Acute Toxicity Studies (LD50/MTD Determination)
  • Objective: To determine the median lethal dose (LD50) or the maximum tolerated dose (MTD) of a compound.

  • Animal Models: Typically conducted in two rodent species (e.g., mice and rats).

  • Methodology:

    • Animals are divided into groups, including a control group receiving the vehicle and several groups receiving escalating single doses of the test compound.

    • The compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, oral).

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

    • At the end of the study, a necropsy is performed to examine for gross pathological changes.

    • The LD50 is statistically calculated as the dose at which 50% of the animals die. The MTD is the highest dose that does not cause life-threatening toxicity.

In Vivo Efficacy Studies (ED50 Determination)
  • Objective: To determine the median effective dose (ED50) required to produce a therapeutic effect in 50% of the treated population.

  • Animal Models: Immunocompromised mice bearing human tumor xenografts are commonly used.

  • Methodology:

    • Human cancer cells are implanted into the mice, and tumors are allowed to grow to a specified size.

    • Animals are randomized into a control group and groups treated with various doses of the test compound.

    • Tumor size is measured regularly throughout the study.

    • The ED50 is determined as the dose that causes a 50% reduction in tumor growth compared to the control group.

Signaling Pathways and Mechanisms of Action

This compound: Activating the Guardian of the Genome

Kevetrin's primary mechanism of action is the activation of the p53 tumor suppressor protein, often referred to as the "guardian of the genome".[7] It exhibits both p53-dependent and -independent anti-cancer activity.[8] In cells with wild-type p53, Kevetrin stabilizes and activates p53, leading to cell cycle arrest and apoptosis.[9] In cells with mutated p53, Kevetrin can still induce apoptosis through alternative pathways.

Kevetrin_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response Kevetrin Kevetrin hydrochloride MDM2 MDM2 Kevetrin->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (degradation) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Kevetrin's p53-mediated mechanism of action.
Standard Chemotherapy: Targeting Cell Division

Standard chemotherapy drugs like doxorubicin, cisplatin, and paclitaxel primarily target rapidly dividing cells, a hallmark of cancer. Their mechanisms, however, are distinct.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and triggering cell death.

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their normal dynamic function required for cell division, leading to mitotic arrest and apoptosis.

Chemo_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation & Topoisomerase II Inhibition Cisplatin Cisplatin Cisplatin->DNA Cross-linking Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization CellDivision Cell Division DNA->CellDivision Microtubules->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Disruption leads to

Mechanisms of action for standard chemotherapies.

Experimental Workflow

The evaluation of a new drug's therapeutic index follows a structured preclinical workflow, from initial toxicity screening to efficacy testing in relevant cancer models.

Experimental_Workflow AcuteToxicity Acute Toxicity Studies (LD50/MTD) DoseRange Dose Range Finding AcuteToxicity->DoseRange TI_Evaluation Therapeutic Index Evaluation AcuteToxicity->TI_Evaluation Efficacy In Vivo Efficacy Studies (Xenograft Models) DoseRange->Efficacy Efficacy->TI_Evaluation

Preclinical workflow for therapeutic index evaluation.

Conclusion

Based on the available preclinical data, this compound demonstrates a significantly wider safety margin compared to standard chemotherapy agents like doxorubicin, cisplatin, and paclitaxel. The high tolerated doses of Kevetrin in animal models with no significant adverse effects are in stark contrast to the known dose-limiting toxicities of conventional chemotherapeutics. While a precise quantitative comparison of the therapeutic index is pending the public release of comprehensive preclinical efficacy data for Kevetrin, the current evidence strongly suggests a superior therapeutic window. The unique mechanism of action of Kevetrin, targeting the p53 pathway, may contribute to its selective activity against cancer cells while sparing normal tissues. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Independent Verification of Kevetrin Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on Kevetrin hydrochloride with alternative p53-activating molecules and a standard chemotherapeutic agent. The information is intended to offer a framework for independent verification and to contextualize the performance of Kevetrin within the broader landscape of cancer therapeutics targeting the p53 pathway. All data presented is collated from publicly available research.

Comparative Analysis of Anti-Cancer Activity in Acute Myeloid Leukemia (AML)

The following tables summarize the reported effects of this compound and comparator agents on apoptosis and cell viability in various AML cell lines. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons were not available in the published literature. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: Induction of Apoptosis in AML Cell Lines (48-hour treatment)

CompoundCell Line (p53 Status)Concentration (µM)Apoptotic Cells (%)Control Apoptosis (%)
Kevetrin MOLM-13 (wild-type)34055.0 ± 5.6[1]12.5 ± 6.2[1]
KASUMI-1 (mutant)34079.7 ± 4.6[1]13.2 ± 0.8[1]
OCI-AML3 (wild-type)34010.0 ± 3.8[1]2.6 ± 0.7[1]
Nutlin-3a OCI-AML-3 (wild-type)10Significant increaseNot specified
MOLM-13 (wild-type)10Significant increaseNot specified
HL-60 (null)10No significant increase[2]Not specified
PRIMA-1 NB4 (mutant)25~40~5
Doxorubicin MOLM-13 (wild-type)1Significant increase[3][4]Not specified

Table 2: Effect on Cell Viability/Proliferation in AML Cell Lines

CompoundCell Line (p53 Status)Concentration (µM)Timepoint (h)Effect
Kevetrin MOLM-13 (wild-type)34048Significant decrease
KASUMI-1 (mutant)17048Significant decrease
Nutlin-3a OCI-AML-3 (wild-type)1-1048-72Dose-dependent inhibition[5]
MOLM-13 (wild-type)1-1048-72Dose-dependent inhibition[5]
PRIMA-1 AML patient cellsNot specifiedNot specifiedCytotoxic effects[6]
Doxorubicin MOLM-13 (wild-type)0.5-148Reduced viability[3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for Kevetrin and its comparators, along with a generalized workflow for the key experiments cited in this guide.

Proposed Signaling Pathway of this compound Kevetrin Kevetrin MDM2 MDM2 Kevetrin->MDM2 Inhibits E3 ligase activity p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activates PUMA PUMA p53->PUMA Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Proposed p53-dependent signaling pathway for this compound.

Comparative Signaling Pathways of p53 Activators cluster_nutlin Nutlin-3 cluster_prima PRIMA-1 cluster_doxo Doxorubicin Nutlin Nutlin-3 MDM2_N MDM2 Nutlin->MDM2_N Blocks p53 binding p53_N Wild-type p53 MDM2_N->p53_N p53_activation_downstream p53 Target Gene Expression (e.g., p21, PUMA, BAX) p53_N->p53_activation_downstream PRIMA1 PRIMA-1 mut_p53 Mutant p53 PRIMA1->mut_p53 Restores conformation wt_p53_conf Wild-type p53 conformation mut_p53->wt_p53_conf wt_p53_conf->p53_activation_downstream Doxo Doxorubicin DNA_damage DNA Damage Doxo->DNA_damage p53_activation p53 Activation DNA_damage->p53_activation p53_activation->p53_activation_downstream Apoptosis_CellCycle Apoptosis / Cell Cycle Arrest p53_activation_downstream->Apoptosis_CellCycle

Caption: Simplified signaling pathways of Nutlin-3, PRIMA-1, and Doxorubicin.

General Experimental Workflow for In Vitro Drug Comparison cluster_assays Downstream Assays start Cancer Cell Line Culture treatment Treatment with Kevetrin or Comparator Drug start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubation->apoptosis western Western Blot (p53, p21, etc.) incubation->western data Data Analysis and Comparison viability->data apoptosis->data western->data

References

Benchmarking Kevetrin Hydrochloride's Apoptotic Prowess Against Established Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Kevetrin hydrochloride's ability to induce programmed cell death, or apoptosis, in cancer cells reveals its potent activity, positioning it as a significant agent in oncology research. This guide provides a comparative benchmark of this compound against well-established apoptosis inducers—doxorubicin, cisplatin, and paclitaxel—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a small molecule compound, has demonstrated the ability to induce apoptosis through both p53-dependent and p53-independent pathways, making it a versatile candidate for a broad range of cancers. In cancer cells with functional p53 (wild-type), Kevetrin activates and stabilizes this critical tumor suppressor protein by modulating the activity of its negative regulator, MDM2. This leads to the increased expression of downstream targets that drive apoptosis. In cells with mutated or deficient p53, Kevetrin employs alternative mechanisms, including the downregulation of anti-apoptotic proteins like HDAC6 and MCL1, and the upregulation of pro-apoptotic proteins such as BID.

This guide summarizes the apoptotic activity of this compound in various acute myeloid leukemia (AML) cell lines and offers a comparison with the effects of standard chemotherapeutic agents.

Comparative Analysis of Apoptotic Activity

The following tables summarize the percentage of apoptotic cells, as determined by Annexin V staining, following treatment with this compound and other known inducers in various AML cell lines. This data, compiled from multiple studies, provides a quantitative comparison of their apoptotic efficacy.

Table 1: Apoptotic Activity of this compound in AML Cell Lines (48-hour treatment)

Cell Line (p53 Status)Concentration (µM)% Apoptotic Cells (Annexin V+)[1]
MOLM-13 (Wild-type)85Not specified
170Not specified
34054.95 ± 5.63
KASUMI-1 (Mutant)85Not specified
170Not specified
34079.70 ± 4.57
OCI-AML3 (Wild-type)85Not specified
170Not specified
34010.03 ± 3.79
NOMO-1 (Mutant)85Not specified
170Not specified
34060.93 ± 2.63

Table 2: Apoptotic Activity of Doxorubicin in MOLM-13 Cells (48-hour treatment)

Concentration (µM)% Dead Cells (including apoptotic)[2]
0.5~53
1.0~89

Note: Direct comparative quantitative data for cisplatin and paclitaxel on these specific AML cell lines is limited in publicly available literature. The provided data for doxorubicin includes both apoptotic and necrotic cells.

Signaling Pathways of Apoptosis Induction

The mechanisms by which this compound and benchmark inducers trigger apoptosis are multifaceted, involving distinct signaling cascades.

This compound Signaling Pathway

Kevetrin's dual mechanism of action allows it to target a broader spectrum of cancer cells. In p53 wild-type cells, it primarily functions by disrupting the p53-MDM2 interaction, leading to p53 stabilization and activation of downstream apoptotic effectors. In p53-mutant cells, it modulates other key regulators of apoptosis.

cluster_p53wt p53 Wild-Type Pathway cluster_p53mut p53-Independent Pathway Kevetrin_wt Kevetrin HCl MDM2 MDM2 Kevetrin_wt->MDM2 Inhibits E3 ligase activity p53_wt p53 MDM2->p53_wt Degradation p21_PUMA p21, PUMA p53_wt->p21_PUMA Upregulates Apoptosis_wt Apoptosis p21_PUMA->Apoptosis_wt Kevetrin_mut Kevetrin HCl HDAC6 HDAC6 Kevetrin_mut->HDAC6 Downregulates MCL1 MCL1 Kevetrin_mut->MCL1 Downregulates BID BID Kevetrin_mut->BID Upregulates Apoptosis_mut Apoptosis HDAC6->Apoptosis_mut MCL1->Apoptosis_mut BID->Apoptosis_mut

Caption: this compound's dual apoptotic signaling pathways.

Benchmark Inducer Signaling Pathways

Doxorubicin and cisplatin primarily induce apoptosis by causing DNA damage, which in turn activates the p53 pathway and the intrinsic mitochondrial pathway of apoptosis.[3][4][5] Paclitaxel, a microtubule stabilizer, disrupts mitotic spindle formation, leading to mitotic arrest and subsequent activation of apoptotic pathways.[6][7]

Dox_Cis Doxorubicin / Cisplatin DNA_damage DNA Damage Dox_Cis->DNA_damage p53_pathway p53 Pathway DNA_damage->p53_pathway Mito_pathway Intrinsic Mitochondrial Pathway DNA_damage->Mito_pathway Apoptosis_dc Apoptosis p53_pathway->Apoptosis_dc Mito_pathway->Apoptosis_dc Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_arrest Mitotic Arrest Microtubules->Mitotic_arrest Apoptosis_p Apoptosis Mitotic_arrest->Apoptosis_p

Caption: Apoptotic signaling pathways of benchmark inducers.

Experimental Protocols

The following are standardized protocols for key experiments used to assess apoptosis.

Annexin V-Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is a common method for detecting apoptotic cells via flow cytometry.

Workflow:

start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Induce apoptosis in cultured cells using the desired treatment (e.g., this compound, doxorubicin). Include untreated control cells.

  • Harvest cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) staining solution.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Detailed Protocol:

  • Lyse treated and untreated cells in a chilled lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the caspase-3 activity.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as p53 and members of the Bcl-2 family.

Detailed Protocol:

  • Extract total protein from treated and untreated cells using a suitable lysis buffer.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-Bcl-2, anti-Bax).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The intensity of the bands corresponds to the protein expression level.

This comparative guide underscores the potential of this compound as a potent inducer of apoptosis in cancer cells. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of oncology and drug development to further investigate and benchmark its therapeutic efficacy.

References

Kevetrin Hydrochloride: A Comparative Analysis of its Specificity in p53 Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kevetrin hydrochloride with other p53-modulating agents, focusing on its specificity for the p53 pathway. We present experimental data, detailed methodologies, and visual representations of key signaling pathways to offer an objective analysis of its performance.

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its inactivation is a hallmark of many cancers. This compound is a small molecule therapeutic that has demonstrated the ability to activate the p53 pathway, leading to apoptosis in cancer cells. Uniquely, Kevetrin has shown efficacy in both wild-type and mutant p53-expressing cancer cells, distinguishing it from many other p53-activating compounds. This guide delves into the specifics of Kevetrin's mechanism of action, its comparative efficacy against other p53 modulators like Nutlin-3a and MI-773, and its known off-target effects.

Mechanism of Action: A Dual Approach to p53 Activation

Kevetrin employs a multi-faceted approach to activate the p53 signaling pathway. In cells with wild-type p53, Kevetrin induces the phosphorylation of p53 at the serine 15 residue. This post-translational modification disrupts the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, leading to p53 stabilization, accumulation, and subsequent activation of its downstream targets.

Furthermore, Kevetrin has been shown to modulate the E3 ligase activity of MDM2, further contributing to p53 stability.[1] This activation of wild-type p53 initiates transcription-dependent apoptosis through the upregulation of pro-apoptotic genes like PUMA and cell cycle arrest via genes such as p21.

A key differentiator for Kevetrin is its activity in cancer cells harboring mutant p53.[1][2][3] While the precise mechanism is still under investigation, evidence suggests that Kevetrin can induce apoptosis in these cells through p53-independent pathways.[1]

dot

Kevetrin_Mechanism_of_Action cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes Kevetrin Kevetrin hydrochloride p53 p53 Kevetrin->p53 Induces phosphorylation (Ser15) MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation p53_P p-p53 (Ser15) p53_P->MDM2 Inhibits interaction PUMA PUMA p53_P->PUMA Activates p21 p21 p53_P->p21 Activates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest PUMA->Apoptosis p21->CellCycleArrest

Mechanism of this compound Action on the p53 Pathway.

Comparative Analysis: Kevetrin vs. Other p53 Modulators

A direct comparison of the half-maximal inhibitory concentration (IC50) values across different studies can be challenging due to variations in experimental conditions. However, the available data allows for a qualitative and semi-quantitative assessment of the potency of Kevetrin relative to other well-known p53 activators, Nutlin-3a and MI-773.

This compound

Kevetrin has demonstrated efficacy in both wild-type and mutant p53 cancer cell lines. In a study on acute myeloid leukemia (AML) cell lines, Kevetrin induced significant apoptosis and cell growth arrest at concentrations ranging from 85 to 340 µM.[1][2][3] Notably, TP53-mutant AML cell lines displayed a higher sensitivity to Kevetrin compared to wild-type cells.[1][2][3]

Cell Linep53 StatusKevetrin Concentration (µM) for Significant Apoptosis
OCI-AML3Wild-type340
MOLM-13Wild-type340
KASUMI-1Mutant85, 170, 340
NOMO-1Mutant340
Nutlin-3a

Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction. It is highly effective in cancer cells with wild-type p53 but generally shows significantly less activity in cells with mutated or deleted p53.

Cell Linep53 StatusNutlin-3a IC50 (µM)
HCT116Wild-type1.6 - 8.6
MCF7Wild-type~5
Ovarian Cancer (Wild-type)Wild-type4 - 6
Ovarian Cancer (Mutant)Mutant20 - >70
MI-773 (SAR405838)

MI-773 is another potent small molecule inhibitor of the MDM2-p53 interaction, showing efficacy in wild-type p53 cancer cells.

Cell Linep53 StatusMI-773 IC50 (µM)
IMR-32 (Neuroblastoma)Wild-type9.33
SH-SY5Y (Neuroblastoma)Wild-type2.45
KELLY (Neuroblastoma)Mutant>20

p53-Independent and Off-Target Effects of Kevetrin

Beyond its direct effects on the p53 pathway, Kevetrin has been reported to exert p53-independent anti-cancer activities. These off-target effects contribute to its efficacy, particularly in p53-mutant cancers.

  • Rb-E2F Pathway: Kevetrin has been shown to downregulate the transcription factor E2F1 and its target genes, which are crucial for cell cycle progression. This effect was observed in both wild-type and mutant p53 models.

  • HDAC6 Downregulation: It has been hypothesized that Kevetrin downregulates histone deacetylase 6 (HDAC6). This can negatively affect the HDAC6-Hsp90 chaperone axis, potentially leading to the degradation of mutant p53.

A comprehensive proteomic analysis to fully elucidate the off-target profile of Kevetrin has not yet been published. Such studies would be invaluable in understanding the complete mechanistic landscape of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of Kevetrin are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, Nutlin-3a, or MI-773 for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, phospho-p53 (Ser15), MDM2, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking (5% Milk) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

A simplified workflow for Western Blot analysis.
Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green master mix and specific primers for p53 target genes (e.g., CDKN1A (p21), PMAIP1 (PUMA), MDM2) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound presents a unique profile as a p53 pathway modulator. Its ability to activate p53 through multiple mechanisms, including post-translational modification and interference with MDM2, underscores its potential in treating cancers with wild-type p53. More significantly, its demonstrated efficacy in p53-mutant cancer cells, likely through a combination of p53-independent pathways involving the Rb-E2F axis and HDAC6, positions it as a promising therapeutic agent for a broader range of malignancies than traditional MDM2 inhibitors.

While direct comparative data for potency against other p53 modulators in identical cell lines is limited, the available evidence suggests that Kevetrin's strength lies in its broader spectrum of activity. Further research, including comprehensive off-target profiling and head-to-head in vivo studies, will be crucial in fully delineating the therapeutic potential of this compound in the landscape of cancer therapy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Kevetrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Kevetrin hydrochloride, a p53 activating agent with potential anti-tumor activity, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential procedural information for the safe disposal of this compound, based on general best practices for hazardous pharmaceutical waste.

It is critical to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's Environmental Health and Safety (EHS) protocols before proceeding with any disposal procedures.

Immediate Safety and Handling Considerations

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The following steps provide a general framework for the disposal of this compound in a laboratory setting.

  • Waste Identification and Segregation : At the point of generation, all materials that have come into contact with this compound must be identified and segregated as hazardous waste. This includes:

    • Unused or expired this compound

    • Contaminated PPE (gloves, lab coats, etc.)

    • Contaminated labware (beakers, vials, etc.)

    • Cleaning materials from spills

  • Containerization : Use approved hazardous waste containers for all this compound waste. These containers should be:

    • Clearly labeled with the words "Hazardous Waste" and the specific chemical name (this compound).

    • Leak-proof and securely sealed to prevent spills.[4]

    • Appropriate for the type of waste (e.g., sharps containers for contaminated needles or blades).[6]

  • Waste Accumulation and Storage : Store the sealed hazardous waste container in a designated, secure area away from general lab traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Documentation and Pickup : Follow your institution's procedures for hazardous waste documentation. This typically involves completing a hazardous waste tag or manifest. Schedule a pickup with your institution's EHS department for final disposal.[7]

Key Disposal Information

The following table summarizes the key considerations for the disposal of this compound based on general pharmaceutical waste guidelines.

Waste CategoryDisposal ContainerDisposal MethodKey Considerations
Solid this compound Labeled, sealed hazardous waste containerIncineration by a licensed facilityDo not dispose of in regular trash.
Contaminated Labware Labeled, sealed hazardous waste containerIncineration by a licensed facilityRinse with an appropriate solvent; collect the rinse as hazardous waste.
Contaminated PPE Yellow or black hazardous waste bags/bins[4][6]Incineration by a licensed facilitySegregate from non-hazardous waste.
Aqueous Solutions Labeled, sealed hazardous waste containerNeutralization (if applicable and approved by EHS) followed by incinerationDo not pour down the drain. [5][8]

Experimental Protocol: Surface Decontamination

In the event of a spill or for routine cleaning of surfaces where this compound has been handled, the following decontamination protocol should be followed.

Materials:

  • Appropriate PPE (two pairs of chemotherapy-tested gloves, gown, eye protection)

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Hazardous waste bags

Procedure:

  • Initial Cleaning : Moisten a low-lint wipe with a detergent solution and wipe the entire surface in one direction. Dispose of the wipe in a hazardous waste bag.[7]

  • Rinsing : Moisten a new wipe with sterile water to rinse away any remaining detergent, wiping in the same unidirectional manner. Dispose of the wipe in the hazardous waste bag.[7]

  • Final Decontamination : Use a new wipe moistened with 70% IPA to wipe the surface again. Allow the surface to air dry completely.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Kevetrin_Disposal_Workflow start Waste Generation (this compound) is_contaminated Is the material contaminated with this compound? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate as Hazardous Waste is_contaminated->segregate Yes containerize Place in a labeled, sealed hazardous waste container segregate->containerize storage Store in a designated secure area containerize->storage documentation Complete hazardous waste documentation storage->documentation pickup Arrange for pickup by EHS for incineration documentation->pickup

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kevetrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Kevetrin hydrochloride, a water-soluble p53 activator with potential anti-tumor activity. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

While some suppliers classify this compound as a non-hazardous substance under OSHA HCS, others provide specific hazard warnings. Given this discrepancy and the compound's investigational nature, a cautious approach is warranted. The following PPE and handling precautions are mandatory.

Summary of Hazard Information:

Hazard StatementDescriptionSource
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.Tokyo Chemical Industry Co., Ltd.
Not classified as hazardousAccording to 29 CFR 1910 (OSHA HCS).MedKoo Biosciences, Inc.[1]

Required Personal Protective Equipment:

PPE CategoryItemSpecifications and Procedures
Hand Protection Chemical-resistant glovesUse nitrile gloves (minimum standard BS EN 374:2003). Inspect gloves for integrity before each use. For any direct handling of the powder or concentrated solutions, double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound in powder or liquid form to protect against splashes.
Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.

Engineering Controls:

All handling of this compound powder and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety and experimental reproducibility.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory.

  • Store this compound powder at -20°C for long-term stability (up to 3 years).

  • A stock solution in sterile water can be stored at 4°C and should be used within one month.[2]

Experimental Workflow:

Below is a generalized workflow for preparing and using this compound in a cell culture experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_ppe Don Appropriate PPE weigh_powder Weigh Kevetrin HCl in Fume Hood prep_ppe->weigh_powder dissolve Dissolve in Sterile Water to Create Stock Solution weigh_powder->dissolve store_stock Store Stock Solution at 4°C dissolve->store_stock dilute_stock Dilute Stock Solution to Working Concentration store_stock->dilute_stock seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with Kevetrin HCl seed_cells->treat_cells dilute_stock->treat_cells incubate Incubate Cells treat_cells->incubate analyze Analyze Experimental Endpoints incubate->analyze

Caption: A typical experimental workflow for using this compound in cell-based assays.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. As an investigational drug, all waste should be treated as hazardous.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal ContainerProcedure
Unused/Expired Powder Hazardous Chemical Waste ContainerCollect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) Biohazard-Chemotoxic Waste BinPlace all contaminated disposable items in a designated container for chemotoxic waste.
Liquid Waste (e.g., unused solutions, cell culture media containing Kevetrin) Hazardous Liquid Chemical Waste ContainerCollect in a labeled, leak-proof container. Do not pour down the drain.
Contaminated PPE (gloves, disposable lab coats) Biohazard-Chemotoxic Waste BinDispose of immediately after use in the designated waste stream.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations.

Experimental Protocols

The following protocols are based on published research and provide a starting point for in vitro studies.

Preparation of this compound Stock Solution:

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tubes

  • Calibrated balance

  • Chemical fume hood

  • Appropriate PPE

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water to create a stock solution. A published study mentions a stock solution concentration of 3.4 mM.[2]

  • Vortex until the powder is completely dissolved.

  • Store the stock solution at 4°C for up to one month.[2]

Cell Culture Treatment Protocol (Example):

This protocol is adapted from studies on acute myeloid leukemia (AML) cell lines.[2]

Materials:

  • This compound stock solution

  • Appropriate cell culture medium

  • Cell line of interest

  • 96-well or 6-well culture plates

  • Appropriate PPE

Procedure:

  • Seed cells at a density of 0.5 x 10^6 cells/mL in the appropriate culture plates.[2]

  • Dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Published studies have used concentrations ranging from 85 µM to 340 µM.[2]

  • Add the diluted this compound solution to the cells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Proceed with downstream analysis, such as cell viability assays or western blotting.

Mechanism of Action: p53 Activation Pathway

This compound's primary mechanism of action involves the activation of the p53 tumor suppressor protein. In wild-type p53 cancer cells, Kevetrin alters the E3 ligase activity of MDM2, a key negative regulator of p53. This leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes like p21, resulting in cell cycle arrest and apoptosis.

p53_pathway cluster_pathway Kevetrin HCl Mechanism of Action Kevetrin Kevetrin HCl MDM2 MDM2 (E3 Ubiquitin Ligase) Kevetrin->MDM2 inhibits E3 ligase processivity p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 activates transcription Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis

Caption: this compound activates the p53 pathway by inhibiting MDM2-mediated degradation of p53.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.